Ciclesonide-d11
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C32H44O7 |
|---|---|
分子量 |
551.8 g/mol |
IUPAC名 |
[2-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-6-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate |
InChI |
InChI=1S/C32H44O7/c1-18(2)28(36)37-17-25(35)32-26(38-29(39-32)19-8-6-5-7-9-19)15-23-22-11-10-20-14-21(33)12-13-30(20,3)27(22)24(34)16-31(23,32)4/h12-14,18-19,22-24,26-27,29,34H,5-11,15-17H2,1-4H3/t22-,23-,24-,26+,27+,29+,30-,31-,32+/m0/s1/i5D2,6D2,7D2,8D2,9D2,19D |
InChIキー |
LUKZNWIVRBCLON-VGDUJQPYSA-N |
異性体SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@@H]2O[C@@H]3C[C@H]4[C@@H]5CCC6=CC(=O)C=C[C@@]6([C@H]5[C@H](C[C@@]4([C@@]3(O2)C(=O)COC(=O)C(C)C)C)O)C)([2H])[2H])([2H])[2H])[2H] |
正規SMILES |
CC(C)C(=O)OCC(=O)C12C(CC3C1(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)OC(O2)C6CCCCC6 |
製品の起源 |
United States |
Foundational & Exploratory
Isotopic Purity of Ciclesonide-d11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Ciclesonide-d11, a deuterated analog of the corticosteroid Ciclesonide. This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their studies. The guide details the quantitative data regarding isotopic enrichment, the experimental methodologies for its determination, and the relevant biological pathways of the parent compound.
Data Presentation: Isotopic Purity and Distribution
The isotopic purity of a deuterated compound is a critical parameter that defines its quality and suitability for use as an internal standard in pharmacokinetic studies, a tracer in metabolic research, or for altering metabolic profiles. The data presented below is derived from a representative Certificate of Analysis for Desisobutyryl this compound, the active metabolite of this compound.
| Parameter | Value |
| Chemical Purity (HPLC) | 98.00% |
| Isotopic Enrichment | 94.5% |
Isotopologue Distribution
The following table details the relative abundance of each isotopologue, from the unlabeled compound (d0) to the fully labeled this compound (d11). This distribution is crucial for accurate mass spectrometry-based quantification.
| Isotopologue | Relative Abundance (%) |
| d0 | 0.07% |
| d1 | 0.31% |
| d7 | 0.02% |
| d8 | 1.22% |
| d9 | 6.91% |
| d10 | 39.54% |
| d11 | 51.93% |
Data sourced from a Certificate of Analysis for Desisobutyryl this compound.[1]
Experimental Protocols for Determining Isotopic Purity
The determination of isotopic purity and the distribution of isotopologues are typically achieved through high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. These techniques provide quantitative and structural information about the deuterated compound.
High-Resolution Mass Spectrometry (HR-MS)
Objective: To determine the isotopic enrichment and the relative abundance of each isotopologue.
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration appropriate for the instrument's sensitivity.
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) analyzer, coupled with an electrospray ionization (ESI) source is used.
-
Infusion and Data Acquisition: The sample solution is directly infused into the ESI source. The mass spectrometer is operated in full scan mode to detect the molecular ions of all isotopologues.
-
Data Analysis: The resulting mass spectrum will show a cluster of peaks corresponding to the different isotopologues (M, M+1, M+2, ... M+11). The relative intensity of each peak is used to calculate the percentage of each isotopologue. The isotopic enrichment is calculated based on the abundance of the desired deuterated species relative to the total abundance of all isotopic species.[2][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the positions of deuterium (B1214612) labeling and to provide an independent measure of isotopic enrichment.
Methodology:
-
Sample Preparation: A sufficient amount of the this compound sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d, methanol-d4).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Data Acquisition: Both ¹H NMR and ²H NMR (Deuterium NMR) spectra are acquired.
-
Data Analysis:
-
In the ¹H NMR spectrum, the absence or reduction in the intensity of signals at specific chemical shifts, when compared to the spectrum of the unlabeled Ciclesonide, confirms the sites of deuteration.
-
The ²H NMR spectrum will show signals corresponding to the deuterium atoms, confirming their presence and chemical environment.
-
Integration of the residual proton signals in the ¹H NMR spectrum can be used to estimate the level of isotopic incorporation at each labeled position.
-
Ciclesonide Signaling Pathway
Ciclesonide is a prodrug that is converted to its active metabolite, des-ciclesonide, in the lungs.[4] Des-ciclesonide then acts as a glucocorticoid receptor agonist. The following diagram illustrates the mechanism of action of des-ciclesonide.
Caption: Mechanism of action of Ciclesonide.
This diagram illustrates that upon inhalation, the prodrug Ciclesonide is converted by esterases in the lungs to its active metabolite, des-ciclesonide.[4] This active form then binds to the glucocorticoid receptor, and the resulting complex translocates to the nucleus. In the nucleus, it binds to glucocorticoid response elements on DNA, leading to an increase in the transcription of anti-inflammatory genes and a decrease in the transcription of pro-inflammatory genes.
References
An In-depth Technical Guide to Ciclesonide-d11: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of Ciclesonide-d11, a deuterated analog of the synthetic corticosteroid Ciclesonide. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, physicochemical properties, and its application in analytical methodologies. This document also elucidates the mechanism of action of its non-deuterated counterpart, Ciclesonide, to provide a complete context for its use.
Chemical Structure and Physicochemical Properties
This compound is a stable isotope-labeled form of Ciclesonide, where eleven hydrogen atoms on the cyclohexyl group have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Ciclesonide in biological matrices by mass spectrometry.
Below is a comparison of the chemical structures and physicochemical properties of Ciclesonide and this compound.
Table 1: Physicochemical Properties of Ciclesonide and this compound
| Property | Ciclesonide | This compound |
| Molecular Formula | C₃₂H₄₄O₇[1] | C₃₂H₃₃D₁₁O₇[2] |
| Molecular Weight | 540.69 g/mol [3] | 551.77 g/mol [2] |
| CAS Number | 126544-47-6 | Not Available |
| Appearance | White to off-white solid | White to off-white solid[4] |
| Solubility | Insoluble in water; Soluble in DMSO (100 mg/mL) | Soluble in DMSO |
| Parent Drug | Not Applicable | Ciclesonide |
Mechanism of Action: The Glucocorticoid Signaling Pathway
Ciclesonide is a prodrug that is inactive in its initial form. Upon administration, typically via inhalation, it is converted by esterases in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). Des-CIC has a significantly higher affinity for glucocorticoid receptors (GR) than the parent compound.
The binding of des-CIC to the cytoplasmic GR triggers a cascade of events that ultimately leads to the modulation of gene expression, resulting in anti-inflammatory effects.
The activated des-CIC-GR complex translocates to the nucleus where it binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction leads to the increased transcription of anti-inflammatory genes, such as lipocortin-1, which inhibits phospholipase A2, a key enzyme in the synthesis of inflammatory mediators like prostaglandins and leukotrienes. Concurrently, it suppresses the expression of pro-inflammatory genes.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found. However, based on the known synthesis of Ciclesonide, a plausible synthetic route would involve the use of a deuterated starting material. The synthesis of Ciclesonide typically involves the reaction of 16α-hydroxyprednisolone with cyclohexanecarboxaldehyde (B41370) and isobutyric anhydride (B1165640). To produce this compound, deuterated cyclohexanecarboxaldehyde (cyclohexane-d11-carboxaldehyde) would be used in place of its non-deuterated counterpart.
A general synthetic scheme is as follows:
-
Preparation of Deuterated Precursor: Synthesis of cyclohexane-d11-carboxaldehyde. This can be achieved through methods such as the reduction of deuterated cyclohexanecarboxylic acid.
-
Acetal Formation and Esterification: Reaction of 16α-hydroxyprednisolone with cyclohexane-d11-carboxaldehyde in the presence of an acid catalyst to form the cyclic acetal, followed by esterification with isobutyric anhydride to yield this compound.
-
Purification: The final product would be purified using techniques such as column chromatography and recrystallization to achieve the desired purity.
Quantitative Analysis by LC-MS/MS
This compound is primarily used as an internal standard for the quantification of Ciclesonide and its active metabolite, des-ciclesonide, in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Workflow:
References
The Gold Standard in Bioanalysis: A Technical Guide to Ciclesonide-d11 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action and application of Ciclesonide-d11 as an internal standard in the quantitative analysis of the inhaled corticosteroid, ciclesonide (B122086). The use of stable isotope-labeled internal standards, such as this compound, is considered the gold standard in bioanalytical mass spectrometry for its ability to deliver the highest accuracy and precision.
Core Principle: Isotope Dilution Mass Spectrometry
The fundamental mechanism behind the efficacy of this compound as an internal standard lies in the principle of isotope dilution mass spectrometry (IDMS).[1] this compound is a synthetic version of ciclesonide in which eleven hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[2] This substitution results in a molecule with a higher mass (551.77 g/mol for this compound versus the non-labeled form) that can be differentiated from the endogenous analyte by a mass spectrometer.[2]
Crucially, the physicochemical properties of this compound are nearly identical to those of ciclesonide.[3] This ensures that both the analyte and the internal standard behave in the same manner throughout the entire analytical process, including sample extraction, cleanup, chromatography, and ionization.[1] By introducing a known amount of this compound into a sample at the initial stage of preparation, it acts as a perfect mimic for the analyte. Any loss of ciclesonide during the analytical workflow will be mirrored by a proportional loss of this compound.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification, even in the presence of matrix effects or variations in instrument performance.[1]
Ciclesonide Metabolism and the Need for a Metabolite Internal Standard
Ciclesonide is a prodrug that is converted in the body to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), by intracellular esterases in the airways.[4][5][6][7][8][9] Des-CIC has a significantly higher binding affinity for the glucocorticoid receptor than the parent compound.[5][7][9] Therefore, quantitative bioanalysis often requires the simultaneous measurement of both ciclesonide and des-CIC.[10][11][12][13] For this reason, analytical methods frequently employ both this compound and its corresponding deuterated metabolite, des-CIC-d11, as internal standards.[10][11][12][13]
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical relationship in isotope dilution mass spectrometry and a typical experimental workflow for the analysis of ciclesonide and its active metabolite.
References
- 1. benchchem.com [benchchem.com]
- 2. veeprho.com [veeprho.com]
- 3. researchgate.net [researchgate.net]
- 4. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. [PDF] Metabolism of ciclesonide in the upper and lower airways: review of available data | Semantic Scholar [semanticscholar.org]
- 7. dshs-koeln.de [dshs-koeln.de]
- 8. Clinical pharmacokinetic and pharmacodynamic profile of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ciclesonide uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. frontagelab.com [frontagelab.com]
- 11. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sensitive simultaneous determination of ciclesonide, ciclesonide-M1-metabolite and fluticasone propionate in human serum by HPLC-MS/MS with APPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Ciclesonide-d11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclesonide-d11 is the deuterated analog of Ciclesonide, a corticosteroid used for the management of asthma and allergic rhinitis.[1] As a stable isotope-labeled compound, this compound serves as an invaluable tool in pharmacokinetic and metabolic research, primarily as an internal standard for quantitative analysis by mass spectrometry.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, and its application in bioanalytical methods. It also delves into the mechanism of action of its non-deuterated counterpart, Ciclesonide, which is directly relevant to the biological activity of its deuterated form.
Physical and Chemical Properties
Deuterium labeling is a powerful technique used in drug development to trace the metabolic fate of a drug and to improve the accuracy of bioanalytical methods.[3] The physical and chemical properties of this compound and its active metabolite, Desisobutyryl-ciclesonide-d11, are crucial for their application in such studies.
This compound
| Property | Value | Reference |
| Chemical Name | (11β,16α)-16,17-[[(R/S)-(Cyclohexyl-d11)-methylene]bis(oxy)]-11-hydroxy-21-(2-methyl-1-oxopropoxy)-pregna-1,4-diene-3,20-dione | [4] |
| Synonyms | Alvesco-d11, Omnaris-d11, RPR 251526-d11 | |
| Molecular Formula | C₃₂H₃₃D₁₁O₇ | |
| Molecular Weight | 551.76 g/mol | |
| Appearance | White Solid | |
| Storage | 2-8°C Refrigerator | |
| Applications | Labeled glucocorticoid for use as an internal standard in analytical and pharmacokinetic research. |
Desisobutyryl-ciclesonide-d11 (Active Metabolite)
| Property | Value | Reference |
| Chemical Name | (11β,16α)-16,17-[[(R/S)-Cyclohexyl-d11-methylene]bis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione | |
| Synonyms | CIC-AP-d11, Ciclesonide active principle-d11 | |
| Molecular Formula | C₂₈H₂₇D₁₁O₆ | |
| Molecular Weight | 481.67 g/mol | |
| Appearance | White to Pale Yellow Solid | |
| Purity | 98.00% | |
| Isotopic Enrichment | 94.5% (d11=51.93%, d10=39.54%, d9=6.91%, d8=1.22%, d7=0.02%, d1=0.31%, d0=0.07%) | |
| Storage | 2-8°C Refrigerator |
Synthesis and Purification
While a specific, detailed synthesis protocol for this compound is not publicly available, it can be inferred from the synthesis of Ciclesonide. The synthesis of Ciclesonide typically involves the reaction of 16α-hydroxyprednisolone with isobutyric anhydride (B1165640) and cyclohexanecarboxaldehyde (B41370). For the synthesis of this compound, deuterated cyclohexanecarboxaldehyde would be used as a starting material.
A potential synthetic approach is a one-pot reaction where 16α-hydroxyprednisolone, isobutyric anhydride, and deuterated cyclohexanecarboxaldehyde are reacted in the presence of an acidic ionic liquid which acts as both a solvent and a catalyst. The reaction is typically carried out at a temperature range of 10-100°C.
Post-reaction, the product is extracted using a suitable solvent like toluene. The organic layer is then washed with distilled water and dried over a drying agent such as anhydrous magnesium sulfate. The solvent is subsequently removed under reduced pressure to yield the this compound product. Further purification can be achieved through crystallization.
Mechanism of Action
Ciclesonide is a prodrug that is inactive in its initial form. Upon inhalation, it is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). Des-CIC has a significantly higher binding affinity for the glucocorticoid receptor (GR) than the parent compound.
The binding of des-CIC to the cytoplasmic GR initiates a signaling cascade. The activated GR-ligand complex translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on the promoter regions of target genes. This interaction modulates gene expression, leading to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.
One of the key anti-inflammatory proteins upregulated by this pathway is lipocortin-1 (also known as annexin (B1180172) A1). Lipocortin-1 inhibits phospholipase A2, an enzyme crucial for the synthesis of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By suppressing the production of these mediators, des-CIC effectively reduces the inflammatory response in the airways. Additionally, des-CIC inhibits the infiltration of inflammatory cells, such as eosinophils and T-lymphocytes, into the respiratory mucosa.
Experimental Protocols
This compound is primarily used as an internal standard in bioanalytical methods to quantify Ciclesonide and its active metabolite, des-CIC, in biological matrices. A highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method has been developed for this purpose.
LC-MS/MS Method for Quantification of Ciclesonide and des-CIC
1. Sample Preparation:
-
A 0.500 mL serum sample is used.
-
Internal standards, this compound and des-CIC-d11, are added to the serum.
-
The sample is extracted with 1-chlorobutane.
2. Liquid Chromatography:
-
A reversed-phase LC system is employed.
-
The analysis time is approximately 4.7 minutes per injection.
3. Mass Spectrometry:
-
An atmospheric pressure photoionization (APPI) source is used for ionization.
-
The mass spectrometer is operated in tandem mass spectrometry (MS/MS) mode.
-
This method allows for a lower limit of quantification (LLOQ) of 1 pg/mL for both analytes in human serum.
This ultrasensitive method is crucial for accurately characterizing the pharmacokinetic profiles of Ciclesonide and des-CIC, especially in studies involving low-dose formulations.
Conclusion
This compound is a critical analytical tool for researchers and drug development professionals working with Ciclesonide. Its stable isotope labeling allows for precise and accurate quantification of the parent drug and its active metabolite in biological samples. This technical guide has provided a detailed overview of the physical and chemical properties of this compound, its likely synthesis, and its application in a validated, highly sensitive LC-MS/MS method. Understanding these properties and the underlying mechanism of action of Ciclesonide is essential for its effective use in advancing respiratory medicine.
References
Ciclesonide-d11 certificate of analysis explained
An In-depth Technical Guide to the Certificate of Analysis for Ciclesonide-d11
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like this compound is a critical document. It provides the necessary assurance of the material's identity, purity, and isotopic enrichment, which are paramount for the accuracy and reliability of quantitative analytical methods. This compound is the deuterium-labeled version of Ciclesonide (B122086), a corticosteroid prodrug used in the treatment of asthma.[1][2] Its deuterated analog serves as an ideal internal standard in pharmacokinetic and bioanalytical studies to quantify Ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC).[3][4][5][6][7]
This guide offers a detailed explanation of the data and experimental protocols typically presented in a CoA for this compound.
Data Presentation
A typical Certificate of Analysis for this compound will contain the following key quantitative data, summarized here for clarity.
Table 1: General Information and Physicochemical Properties
| Parameter | Specification |
| Product Name | This compound (Mixture of Diastereomers) |
| CAS Number | 1225382-85-3 |
| Molecular Formula | C₃₂H₃₃D₁₁O₇ |
| Molecular Weight | 551.76 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in Methanol, Acetonitrile (B52724), DMSO |
Table 2: Quality Control and Purity Analysis
| Analytical Test | Method | Result |
| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | >95%[8] |
| Isotopic Purity (Deuterium Incorporation) | Mass Spectrometry (MS) | ≥98% |
| Residual Solvents | Gas Chromatography (GC) | Conforms to specification |
| Identity | ¹H-NMR, Mass Spectrometry | Conforms to structure |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the chemical purity of pharmaceutical standards. A reversed-phase HPLC method is typically employed for this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic elution using a mixture of organic solvent (e.g., acetonitrile or methanol) and water. For instance, a mobile phase of ethanol (B145695) and water (70:30, v/v) has been reported.[6]
-
Flow Rate: A typical flow rate is around 1.0 mL/min.
-
Detection: UV detection at a wavelength of 242 nm is suitable for Ciclesonide.[6][9]
-
Procedure: A solution of this compound is prepared in a suitable solvent (e.g., methanol) and injected into the HPLC system. The chromatogram is recorded, and the area of the main peak corresponding to this compound is compared to the total area of all peaks to calculate the purity.
Mass Spectrometry (MS) for Isotopic Purity and Identity Confirmation
Mass spectrometry is essential for confirming the molecular weight and assessing the isotopic enrichment of this compound. It is often coupled with liquid chromatography (LC-MS/MS).
-
Instrumentation: A high-resolution mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, coupled to an LC system.
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI) can be used.[3][4][5]
-
Analysis Mode: For identity confirmation, a full scan analysis is performed to observe the molecular ion peak corresponding to the deuterated compound. For isotopic purity, the relative intensities of the mass isotopologues are measured.
-
Procedure: A dilute solution of this compound is infused into the mass spectrometer. The resulting mass spectrum will show a distribution of ions. The isotopic purity is determined by comparing the intensity of the peak for the fully deuterated molecule (d11) to the intensities of peaks for molecules with fewer deuterium (B1214612) atoms (d0 to d10).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H-NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure that deuteration has occurred at the intended positions.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired. The spectrum is then compared to that of a non-deuterated Ciclesonide standard. The absence or significant reduction of signals at specific chemical shifts confirms the location of deuterium incorporation.
Mandatory Visualizations
The following diagrams illustrate the typical workflows and logical relationships in the analysis of this compound.
References
- 1. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MeSH Browser [meshb.nlm.nih.gov]
- 3. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. frontagelab.com [frontagelab.com]
- 5. Sensitive simultaneous determination of ciclesonide, ciclesonide-M1-metabolite and fluticasone propionate in human serum by HPLC-MS/MS with APPI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. Desisobutyryl this compound (Mixture of Diastereomers) [lgcstandards.com]
- 9. CN103012545A - Impurity of ciclesonide and preparation method thereof - Google Patents [patents.google.com]
A Technical Guide to Sourcing and Utilizing Ciclesonide-d11 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview for researchers seeking to procure and utilize Ciclesonide-d11, a deuterated analog of the corticosteroid Ciclesonide. This document outlines commercially available sources, summarizes key quantitative data, presents a detailed experimental protocol for its use as an internal standard, and illustrates the signaling pathway of its active metabolite.
Procurement of this compound
This compound is available for research purposes from several specialized chemical suppliers. Researchers can obtain this stable isotope-labeled compound, as well as its active metabolite, Desisobutyryl this compound, from the following vendors:
-
Veeprho: A supplier of pharmaceutical impurity reference standards, offering this compound for use in analytical and pharmacokinetic research.[1]
-
MedChemExpress: Provides this compound (Mixture of Diastereomers) and Desisobutyryl this compound for research use, often accompanied by detailed product data sheets and certificates of analysis.[2][3]
-
Pharmaffiliates: Offers this compound (Mixture of Diastereomers) as a pharmaceutical standard.[4]
-
LGC Standards: Supplies this compound (Mixture of Diastereomers) and its active metabolite, often with downloadable certificates of analysis.[5]
-
Simson Pharma Limited: A manufacturer and exporter of pharmaceutical reference standards, including Desisobutyryl this compound, which comes with a Certificate of Analysis.
It is recommended to request a lot-specific Certificate of Analysis (CoA) from the chosen supplier to obtain precise quantitative data for your research records.
Quantitative Data Summary
This compound is primarily utilized as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure the accuracy and precision of the quantification of Ciclesonide and its active metabolite in biological samples. The quality and purity of the deuterated standard are critical for reliable results.
Below is a summary of typical quantitative data available for deuterated Ciclesonide analogs, based on a Certificate of Analysis for Desisobutyryl this compound from MedChemExpress. Researchers should obtain a specific CoA for their lot of this compound.
| Parameter | Specification | Source |
| Chemical Formula | C₃₂H₃₃D₁₁O₇ | MedChemExpress |
| Molecular Weight | 551.76 g/mol | MedChemExpress |
| Purity (HPLC) | 98.00% | MedChemExpress |
| Isotopic Enrichment | 94.5% | MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. | MedChemExpress |
Physical and Chemical Properties of Desisobutyryl this compound
| Property | Value |
| Molecular Weight | 481.7 g/mol |
| XLogP3 | 3.7 |
| Exact Mass | 481.33588313 Da |
| Monoisotopic Mass | 481.33588313 Da |
Experimental Protocol: Quantification of Ciclesonide and its Metabolite in Human Serum using LC-MS/MS
This section provides a detailed methodology for the simultaneous determination of Ciclesonide and its active metabolite, Desisobutyryl-Ciclesonide, in human serum using an ultra-sensitive LC-APPI-MS/MS method. This compound and Desisobutyryl-Ciclesonide-d11 serve as the internal standards.
3.1. Materials and Reagents
-
Ciclesonide and Desisobutyryl-Ciclesonide reference standards
-
This compound (IS1) and Desisobutyryl-Ciclesonide-d11 (IS2)
-
Human serum (blank)
-
1-Chlorobutane (for extraction)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid
-
Water (deionized)
3.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
API 5000 triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source
3.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 0.500 mL of human serum into a clean microcentrifuge tube.
-
Add the internal standard solution (this compound and Desisobutyryl-Ciclesonide-d11 in methanol).
-
Vortex for 30 seconds.
-
Add 3 mL of 1-chlorobutane.
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject a 10 µL aliquot into the LC-MS/MS system.
3.4. LC-MS/MS Conditions
-
HPLC Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.
-
Flow Rate: 0.8 mL/min.
-
Analysis Time: Approximately 4.7 minutes per injection.
-
Ionization Mode: APPI, negative mode.
-
Source Temperature: 300°C.
-
Sprayer Voltage: -800 V.
-
Multiple Reaction Monitoring (MRM) Transitions: Specific precursor-to-product ion transitions for Ciclesonide, Desisobutyryl-Ciclesonide, this compound, and Desisobutyryl-Ciclesonide-d11 should be optimized.
3.5. Data Analysis
The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard. Calibration curves are constructed by plotting the peak area ratios against the concentration of the calibration standards.
Signaling Pathway and Experimental Workflow Diagrams
4.1. Ciclesonide Mechanism of Action
Ciclesonide is a prodrug that is inactive in its initial form. Upon inhalation, it is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, Desisobutyryl-Ciclesonide. This active metabolite has a high affinity for the glucocorticoid receptor. The binding of Desisobutyryl-Ciclesonide to the glucocorticoid receptor initiates a signaling cascade that ultimately leads to anti-inflammatory effects.
References
Deuterated Ciclesonide: A Technical Guide for Mass Spectrometry Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of deuterated ciclesonide (B122086) in mass spectrometry, providing a valuable resource for researchers, scientists, and professionals involved in drug development. Ciclesonide, a corticosteroid used in the treatment of asthma and allergic rhinitis, is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in the lungs.[1][2][3] The use of deuterated analogs of ciclesonide and des-CIC as internal standards is crucial for the accurate quantification of these compounds in biological matrices using mass spectrometry.[4][5]
Stable isotope labeling, particularly deuteration, is a powerful tool in drug development for the identification and quantification of metabolites. Deuterated compounds are ideal internal standards in quantitative mass spectrometry because they are chemically identical to the analyte but have a different mass, allowing for their distinction by the mass spectrometer. This co-elution with the unlabeled analyte helps to compensate for variations in sample preparation and instrument response, leading to more accurate and precise measurements.
Quantitative Analysis of Ciclesonide and Des-Ciclesonide using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of ciclesonide and des-CIC in biological samples such as human plasma and serum. Several validated methods have been reported, demonstrating the utility of deuterated ciclesonide (e.g., CIC-d11) and its metabolite (e.g., des-CIC-d11) as internal standards.
Summary of Quantitative Data from LC-MS/MS Methods
The following tables summarize key quantitative parameters from published LC-MS/MS methods for the analysis of ciclesonide and des-ciclesonide, highlighting the performance of methods utilizing deuterated internal standards.
Table 1: Method Performance for Ciclesonide (CIC) Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | CIC-d11 | Mifepristone | D11-CIC |
| Matrix | Human Serum | Human Plasma | Human Serum |
| Ionization | APPI | APCI | APPI |
| LLOQ (pg/mL) | 1 | 10 | 10 |
| Linearity (pg/mL) | 1 - 500 | 10 - 10,000 | 10 - 1000 |
| Inter-assay Precision (% CV) | ≤ 9.6 | Not Reported | 4.08 - 6.78 |
| Inter-assay Accuracy (% Bias) | ± 4.0 | Not Reported | 99.3 - 110.0 |
| Extraction Recovery (%) | ~85 | Not Reported | Not Reported |
Table 2: Method Performance for Des-Ciclesonide (des-CIC) Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Internal Standard | des-CIC-d11 | Mifepristone | D11-CIC-M1 |
| Matrix | Human Serum | Human Plasma | Human Serum |
| Ionization | APPI | APCI | APPI |
| LLOQ (pg/mL) | 1 | 10 | 10 |
| Linearity (pg/mL) | 1 - 500 | 10 - 10,000 | 10 - 1000 |
| Inter-assay Precision (% CV) | ≤ 6.3 | Not Reported | 2.57 - 7.74 |
| Inter-assay Accuracy (% Bias) | ± 0.7 | Not Reported | 101.8 - 104.7 |
| Extraction Recovery (%) | ~85 | Not Reported | Not Reported |
APPI: Atmospheric Pressure Photoionization; APCI: Atmospheric Pressure Chemical Ionization; LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Detailed Experimental Protocols
The following sections provide a detailed methodology for a representative LC-APPI-MS/MS method for the simultaneous determination of ciclesonide and des-ciclesonide in human serum, utilizing their deuterated analogs as internal standards.
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.500 mL of human serum, add the internal standards (CIC-d11 and des-CIC-d11).
-
Perform liquid-liquid extraction with 1-chlorobutane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Liquid Chromatography
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous solution (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is employed.
-
Flow Rate: A typical flow rate is around 0.5 - 1.0 mL/min.
-
Injection Volume: A small volume, typically 5-20 µL, is injected.
Mass Spectrometry
-
Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high selectivity and sensitivity in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Atmospheric pressure photoionization (APPI) has been shown to provide superior sensitivity for ciclesonide and des-ciclesonide compared to other ionization techniques like APCI or electrospray ionization (ESI).
-
Ionization Mode: Negative ion mode is often employed for the detection of these compounds.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the quantification of each analyte and its corresponding deuterated internal standard.
Ciclesonide Mechanism of Action and Signaling Pathway
Ciclesonide is a prodrug that is converted to its active metabolite, des-ciclesonide, by esterases in the airways. Des-ciclesonide has a much higher binding affinity for the glucocorticoid receptor (GR) than the parent compound. Upon binding to the GR in the cytoplasm, the complex translocates to the nucleus. In the nucleus, the des-CIC-GR complex binds to glucocorticoid response elements (GREs) on DNA, leading to the upregulation of anti-inflammatory genes and the downregulation of pro-inflammatory genes. This ultimately results in the reduction of airway inflammation.
References
- 1. What is the mechanism of Ciclesonide? [synapse.patsnap.com]
- 2. What is Ciclesonide used for? [synapse.patsnap.com]
- 3. Ciclesonide: a safe and effective inhaled corticosteroid for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontagelab.com [frontagelab.com]
- 5. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Understanding the Mass Shift of Ciclesonide-d11
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass shift observed in the deuterated form of Ciclesonide (B122086), Ciclesonide-d11. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this compound, particularly in the context of analytical and pharmacokinetic studies. This document delves into the underlying principles of isotopic labeling, the specifics of this compound's structure, and the practical application of this mass shift in quantitative mass spectrometry-based assays.
Introduction to Ciclesonide and Isotopic Labeling
Ciclesonide is a synthetic corticosteroid used in the management of asthma and allergic rhinitis. It is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), by esterases in the lungs. For quantitative analysis of ciclesonide and its metabolite in biological matrices, stable isotope-labeled internal standards are indispensable for achieving high accuracy and precision. This compound is the deuterated analog of ciclesonide, designed for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) applications.
The incorporation of deuterium (B1214612) atoms into the ciclesonide molecule results in a predictable increase in its molecular weight, creating a "mass shift." This mass shift allows for the differentiation of the analyte from the internal standard by the mass spectrometer, while maintaining nearly identical chemical and physical properties. This co-elution and similar ionization efficiency of the analyte and the internal standard are crucial for correcting for variations in sample preparation and instrument response.
The Mass Shift of this compound
The key to understanding the mass shift of this compound lies in its specific isotopic labeling pattern. The "d11" designation indicates that eleven hydrogen atoms in the ciclesonide molecule have been replaced by deuterium atoms.
Location of Deuterium Labeling
The eleven deuterium atoms in this compound are located on the cyclohexyl group of the molecule. This has been confirmed through the analysis of its active metabolite, desisobutyryl-ciclesonide-d11, where the labeling is explicitly stated to be on the cyclohexyl-methylene moiety. Given that desisobutyryl-ciclesonide is formed by the hydrolysis of the isobutyryl ester from ciclesonide, the deuterium labeling on the cyclohexyl ring of the parent molecule is preserved.
Below is a diagram illustrating the chemical structure of Ciclesonide with the positions of the eleven deuterium atoms on the cyclohexyl group highlighted.
Caption: Chemical structure of this compound with deuterium labeling on the cyclohexyl group.
Quantitative Data on Mass Shift
The replacement of eleven hydrogen atoms (atomic mass ≈ 1.008 Da) with eleven deuterium atoms (atomic mass ≈ 2.014 Da) results in a nominal mass increase of 11 Da. The exact monoisotopic mass difference can be calculated for more precise high-resolution mass spectrometry applications.
The following table summarizes the theoretical and observed mass-to-charge ratios (m/z) for Ciclesonide and this compound in mass spectrometry.
| Compound | Theoretical Monoisotopic Mass (Da) | Observed Precursor Ion (m/z) [M+H]⁺ | Mass Shift (Da) |
| Ciclesonide | 540.3087 | 541.3160 | - |
| This compound | 551.3775 | 552.3848 | +11.0688 |
Note: The observed precursor ion m/z values are based on the protonated molecule [M+H]⁺. The theoretical monoisotopic masses are for the neutral molecules.
Mass Spectrometry Fragmentation and the Mass Shift
In tandem mass spectrometry (MS/MS), a specific precursor ion is selected and fragmented to produce product ions. This process is crucial for the quantification of ciclesonide using its deuterated internal standard.
Fragmentation Pathway of Ciclesonide and this compound
A common fragmentation pathway for both Ciclesonide and this compound involves the loss of the cyclohexyl-methylene-bis(oxy) group along with the isobutyryl ester. This results in a common product ion for both the analyte and the internal standard.
The following table details the precursor and product ions used for the quantification of Ciclesonide using this compound as an internal standard.[1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Ciclesonide | 599.2 | 339.1 |
| This compound | 610.4 | 339.1 |
Note: These m/z values may correspond to adducts formed during ionization (e.g., [M+CH3COO]⁻).
The fact that both compounds produce the same product ion indicates that the deuterated cyclohexyl group is part of the neutral loss during fragmentation. This is a desirable characteristic for an internal standard as it simplifies the MS/MS method development.
The logical relationship of using a stable isotope-labeled internal standard in a quantitative LC-MS/MS workflow is depicted in the diagram below.
Caption: Workflow for the quantification of Ciclesonide using this compound.
Experimental Protocols
The following is a representative experimental protocol for the extraction and LC-MS/MS analysis of ciclesonide from a biological matrix, such as human plasma. This protocol is a synthesis of methodologies reported in the scientific literature.[1][2]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., 10 ng/mL in methanol). Vortex for 10 seconds. Add 500 µL of 4% phosphoric acid and vortex for another 10 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 10% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 30% to 95% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Ciclesonide: m/z 541.3 -> [product ion]
-
This compound: m/z 552.4 -> [product ion]
-
-
Collision Energy: Optimized for the specific instrument and transition.
-
Source Temperature: e.g., 500°C.
-
IonSpray Voltage: e.g., 5500 V.
-
The experimental workflow from sample preparation to data analysis is visualized in the following diagram.
Caption: A simplified experimental workflow for Ciclesonide analysis.
Conclusion
The mass shift of this compound is a fundamental aspect of its utility as an internal standard in quantitative bioanalysis. The incorporation of eleven deuterium atoms on the cyclohexyl group provides a distinct and reliable mass difference that allows for its differentiation from the unlabeled analyte by mass spectrometry. Understanding the location of the isotopic labels and the fragmentation behavior of both Ciclesonide and this compound is crucial for developing robust and accurate LC-MS/MS methods. This technical guide provides the foundational knowledge and practical details necessary for researchers and scientists to effectively utilize this compound in their studies.
References
Methodological & Application
Revolutionizing Respiratory Drug Analysis: A Highly Sensitive LC-MS/MS Method for Ciclesonide Quantification
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for pharmaceutical analysis and clinical research, a detailed application note is now available for a robust and highly sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Ciclesonide (B122086) in biological matrices. This method, which utilizes Ciclesonide-d11 as a stable isotope-labeled internal standard, offers exceptional accuracy and precision, catering to the needs of researchers, scientists, and drug development professionals.
Ciclesonide is an inhaled corticosteroid prodrug used in the treatment of asthma.[1][2][3] It is converted in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), which has a high affinity for glucocorticoid receptors.[1][3][4] The development of sensitive bioanalytical methods is crucial for accurately characterizing the pharmacokinetics of Ciclesonide and its active metabolite, especially with the advent of more efficient drug delivery devices that result in lower systemic exposure.[5]
This application note provides a comprehensive protocol for a method that achieves a lower limit of quantification (LLOQ) as low as 1 pg/mL in human serum, a tenfold improvement in sensitivity over previously reported methods.[5][6] This enhanced sensitivity is essential for fully characterizing the pharmacokinetic profiles of Ciclesonide and des-CIC in clinical studies.
Key Methodological Highlights:
-
Sample Preparation: The protocol details a liquid-liquid extraction (LLE) procedure using 1-chlorobutane (B31608) for the efficient extraction of Ciclesonide and its internal standard from serum samples.[5][6]
-
Chromatographic Separation: A reversed-phase LC method employing a C18 column with a gradient mobile phase ensures effective separation of the analytes from endogenous matrix components.
-
Mass Spectrometric Detection: The use of Atmospheric Pressure Photoionization (APPI) tandem mass spectrometry in negative ion mode provides high selectivity and sensitivity for the detection of both Ciclesonide and this compound.[5][6][7]
The method has been thoroughly validated, demonstrating excellent linearity, precision, and accuracy. The inter-assay precision and accuracy are within 9.6% CV and ± 4.0% bias, respectively.[5][6] The extraction recovery for both analytes is approximately 85%.[5][6]
Application Notes and Protocols
Introduction
This document outlines a detailed protocol for the quantitative analysis of Ciclesonide in human serum using an LC-MS/MS method. The use of this compound as an internal standard (IS) ensures high accuracy and reproducibility. This method is particularly suited for pharmacokinetic studies where low concentrations of the drug and its active metabolite, desisobutyryl-ciclesonide (des-CIC), are expected.
Materials and Reagents
-
Ciclesonide and this compound reference standards
-
HPLC-grade methanol (B129727), acetonitrile, 1-chlorobutane, and water
-
Formic acid (88%)
-
Human serum (blank)
-
Standard laboratory glassware and pipettes
Experimental Protocols
-
Stock Solutions: Prepare individual stock solutions of Ciclesonide and this compound in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the Ciclesonide stock solution in methanol:water (1:1, v/v) to create working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 10 ng/mL) in methanol:water (1:1, v/v).[6]
-
Calibration Standards and QC Samples: Spike blank human serum with the appropriate Ciclesonide working solutions to achieve a calibration curve ranging from 1 pg/mL to 500 pg/mL.[5][6] Prepare QC samples at low, medium, and high concentrations (e.g., 3, 150, and 380 pg/mL).[6]
-
To 0.500 mL of serum sample (standard, QC, or unknown), add the internal standard working solution.
-
Add 1-chlorobutane as the extraction solvent.
-
Vortex mix thoroughly for approximately 5 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm) for 10 minutes to separate the layers.
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC System: A high-performance liquid chromatography system.
-
Column: A reversed-phase C18 column (e.g., Phenomenex Synergi MAX-RP, 50 x 2 mm, 4 µm).[6]
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol).
-
Flow Rate: A suitable flow rate (e.g., 0.60 mL/min).[6]
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) in negative ion mode.[5][6]
-
MRM Transitions: Monitor the following multiple reaction monitoring (MRM) transitions:
Data Presentation
The quantitative data for the validated method is summarized in the table below.
| Parameter | Result |
| Linearity Range | 1 - 500 pg/mL[5][6] |
| Correlation Coefficient (r²) | > 0.99[5][6] |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL[5][6] |
| Inter-assay Precision (%CV) | ≤ 9.6%[5][6] |
| Inter-assay Accuracy (%Bias) | ± 4.0%[5][6] |
| Extraction Recovery | ~85%[5][6] |
| Sample Stability | Stable for 3 freeze-thaw cycles, 24h at room temperature, and up to 706 days at -20°C and -70°C.[5] |
Method Validation
A comprehensive validation of the bioanalytical method is essential to ensure reliable results. The key parameters and their logical relationships are depicted in the diagram below.
This detailed application note and protocol provides a robust foundation for the accurate and sensitive quantification of Ciclesonide in biological samples, supporting further research and development in respiratory medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical pharmacokinetic and pharmacodynamic profile of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontagelab.com [frontagelab.com]
- 7. Sensitive simultaneous determination of ciclesonide, ciclesonide-M1-metabolite and fluticasone propionate in human serum by HPLC-MS/MS with APPI - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Ciclesonide in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclesonide (B122086) is an inhaled corticosteroid prodrug used in the management of asthma.[1][2] Following administration, it is converted by intracellular esterases in the lungs to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), which exerts anti-inflammatory effects.[2][3] Accurate and sensitive quantification of ciclesonide and des-CIC in human plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and clinical monitoring.[4] This document provides a detailed protocol for the simultaneous determination of ciclesonide and des-CIC in human plasma using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Ciclesonide's pharmacokinetic profile is characterized by low systemic bioavailability after oral inhalation, high plasma protein binding (≥99%), and rapid clearance. The active metabolite, des-CIC, has a longer terminal half-life compared to the parent drug. Ultrasensitive bioanalytical methods are therefore essential to capture the low systemic concentrations of both analytes, with lower limits of quantification (LLOQ) reaching as low as 1 pg/mL.
Metabolic Pathway of Ciclesonide
The metabolic activation of ciclesonide is a critical aspect of its mechanism of action. The following diagram illustrates the conversion of the inactive prodrug to the active metabolite.
Caption: Metabolic activation of Ciclesonide to Desisobutyryl-Ciclesonide.
Experimental Protocol: LC-MS/MS Quantification of Ciclesonide and Des-CIC
This protocol is based on a liquid-liquid extraction (LLE) method followed by LC-MS/MS analysis.
Materials and Reagents
-
Analytes and Internal Standards:
-
Ciclesonide (CIC) reference standard
-
Desisobutyryl-ciclesonide (des-CIC) reference standard
-
Ciclesonide-d11 (CIC-d11) or other suitable stable isotope-labeled internal standard
-
Desisobutyryl-ciclesonide-d11 (des-CIC-d11) or other suitable stable isotope-labeled internal standard
-
Mifepristone can also be used as an internal standard.
-
-
Solvents and Chemicals:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methyl tert-butyl ether (MTBE) or 1-chlorobutane (B31608) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium (B1175870) acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Instrumentation
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system capable of gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI) source.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ciclesonide, des-CIC, and the internal standards in methanol.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Prepare a solution of the internal standards in methanol:water (50:50, v/v) at an appropriate concentration (e.g., 400 pg/mL).
Sample Preparation (Liquid-Liquid Extraction)
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Aliquot 0.5 mL of plasma into a clean polypropylene (B1209903) tube.
-
Addition of Internal Standard: Add 20 µL of the IS working solution to each plasma sample, calibration standard, and QC sample, except for the blank plasma.
-
Vortexing: Vortex the samples for approximately 15 seconds.
-
Addition of Buffer: Add 0.5 mL of 200 mmol/L ammonium acetate solution and briefly mix.
-
Extraction: Add 2 mL of methyl tert-butyl ether or 1-chlorobutane, vortex for 5 minutes, and then centrifuge at 12,000 x g for 5 minutes.
-
Supernatant Transfer: Transfer the organic supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Methanol.
-
-
Gradient Elution: A linear gradient elution is recommended to achieve optimal separation.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Source: Positive ion mode APCI or APPI.
-
Detection Mode: Selected Reaction Monitoring (SRM).
Experimental Workflow
Caption: Workflow for the quantification of Ciclesonide in human plasma.
Quantitative Data Summary
The following tables summarize the performance characteristics of a validated LC-MS/MS method for the quantification of ciclesonide and des-CIC.
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (pg/mL) | Linearity (r²) | LLOQ (pg/mL) |
| Ciclesonide | 1 - 500 | > 0.99 | 1 |
| Des-CIC | 1 - 500 | > 0.99 | 1 |
Data adapted from a highly sensitive method.
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (pg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| Ciclesonide | Low | 3 | < 10 | ± 5 | < 10 | ± 5 |
| Mid | 150 | < 8 | ± 4 | < 8 | ± 4 | |
| High | 380 | < 8 | ± 4 | < 8 | ± 4 | |
| Des-CIC | Low | 3 | < 10 | ± 5 | < 10 | ± 5 |
| Mid | 150 | < 8 | ± 4 | < 8 | ± 4 | |
| High | 380 | < 8 | ± 4 | < 8 | ± 4 |
Precision and accuracy data are representative values from validated methods.
Table 3: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
| Ciclesonide | ~ 85 | Minimal |
| Des-CIC | ~ 85 | Minimal |
Recovery data is based on reported values.
Method Validation
A full validation of the bioanalytical method should be performed according to regulatory guidelines. This includes assessing:
-
Selectivity and Specificity: Ensuring no interference from endogenous plasma components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Precision and Accuracy: Both within and between runs.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of plasma components on the ionization of the analytes.
-
Stability: Stability of the analytes in plasma under various conditions (freeze-thaw, short-term benchtop, and long-term storage).
Conclusion
The described LC-MS/MS method provides a robust and highly sensitive approach for the simultaneous quantification of ciclesonide and its active metabolite, des-CIC, in human plasma. The protocol, including liquid-liquid extraction and subsequent analysis, is suitable for pharmacokinetic and other clinical studies requiring accurate measurement of these compounds. Adherence to rigorous validation procedures is essential to ensure the reliability of the generated data.
References
- 1. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Analysis of Ciclesonide and its Active Metabolite in Human Serum Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ciclesonide (B122086) (CIC) is a corticosteroid prodrug used in the treatment of asthma and allergic rhinitis. Following administration, it is converted by intracellular esterases into its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). Accurate quantification of both ciclesonide and des-CIC in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note details a robust and highly sensitive method for the simultaneous determination of ciclesonide and des-CIC in human serum using their respective deuterated internal standards (CIC-d11 and des-CIC-d11) followed by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.
Experimental Protocol
This protocol outlines a liquid-liquid extraction (LLE) procedure for the sample preparation of ciclesonide and des-ciclesonide from human serum.
Materials:
-
Human serum samples
-
Ciclesonide and des-ciclesonide analytical standards
-
Ciclesonide-d11 (CIC-d11) and des-ciclesonide-d11 (des-CIC-d11) internal standards
-
1-Chlorobutane (B31608) (HPLC grade)
-
Ammonium (B1175870) acetate (B1210297) solution (200 mmol/L)
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Acetic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge capable of 12,000 x g
-
Dry ice/acetone bath
-
LC-MS/MS system (e.g., coupled with an Atmospheric Pressure Photoionization (APPI) source)
Procedure:
-
Sample Spiking: To 0.500 mL of human serum sample in a microcentrifuge tube, add 20 µL of a combined internal standard working solution containing CIC-d11 and des-CIC-d11. Vortex mix for approximately 15 seconds.
-
Protein Precipitation and pH Adjustment: Add 0.50 mL of 200 mmol/L ammonium acetate solution to each sample tube and briefly mix. This step helps to precipitate proteins and adjust the pH of the sample.
-
Liquid-Liquid Extraction: Add 2 mL of 1-chlorobutane to each tube. Vortex mix vigorously for 5 minutes to ensure thorough extraction of the analytes into the organic phase.
-
Phase Separation: Centrifuge the samples for 5 minutes at 12,000 x g to separate the aqueous and organic layers.
-
Supernatant Transfer: Freeze the aqueous (lower) phase in a dry ice/acetone bath. Carefully decant the organic (upper) phase into a clean glass tube.
-
Evaporation: The subsequent steps would typically involve evaporating the organic solvent to dryness and reconstituting the residue in a suitable mobile phase for LC-MS/MS analysis. The specific details of this step were not fully elaborated in the provided search results.
-
LC-MS/MS Analysis: Analyze the prepared sample by LC-MS/MS. A reversed-phase column, such as a Phenomenex Synergi MAX-RP, can be used for chromatographic separation.[1] The mobile phase can consist of a gradient of water and acetonitrile with a small amount of acetic acid.[1] Detection is performed using a tandem mass spectrometer, often with an APPI source for enhanced sensitivity, monitoring for the specific mass transitions of ciclesonide, des-ciclesonide, and their deuterated internal standards.[1][2]
Data Presentation
The following tables summarize the quantitative data from a validated bioanalytical method for ciclesonide and des-ciclesonide in human serum.[2]
Table 1: Method Validation Parameters
| Parameter | Ciclesonide | des-Ciclesonide |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | 1 pg/mL |
| Linearity Range | 1 - 500 pg/mL | 1 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Extraction Recovery | ~85% | ~85% |
Table 2: Inter-assay Precision and Accuracy
| Analyte | Quality Control Sample Level | Precision (%CV) | Accuracy (% Bias) |
| Ciclesonide | Low | ≤ 9.6% | ± 4.0% |
| Medium | ≤ 9.6% | ± 4.0% | |
| High | ≤ 9.6% | ± 4.0% | |
| des-Ciclesonide | Low | ≤ 9.6% | ± 4.0% |
| Medium | ≤ 9.6% | ± 4.0% | |
| High | ≤ 9.6% | ± 4.0% |
Alternative Sample Preparation Methods
While liquid-liquid extraction is a robust technique, other methods like protein precipitation and solid-phase extraction (SPE) can also be employed for ciclesonide analysis.
-
Protein Precipitation: This method involves adding a precipitating agent, such as a solution of 0.2 M ZnSO4 in acetonitrile (1:1), to the sample to denature and pellet proteins. The supernatant is then collected for analysis. This is often a simpler and faster technique but may result in a less clean sample compared to LLE or SPE.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analytes of interest while matrix components are washed away. The analytes are then eluted with a suitable solvent. This method can provide very clean extracts and the potential for sample concentration.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the liquid-liquid extraction protocol for ciclesonide and des-ciclesonide from human serum.
Caption: Liquid-Liquid Extraction Workflow for Ciclesonide Analysis.
References
Application Notes and Protocols for Ciclesonide-d11 in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the utilization of Ciclesonide-d11 in various in vitro assays. Ciclesonide (B122086) is a corticosteroid prodrug that is converted in situ to its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), which exhibits high affinity for the glucocorticoid receptor (GR). This compound, a deuterated analog of Ciclesonide, serves as a valuable tool in metabolic stability studies and as an internal standard for quantitative analysis.
Data Presentation: Ciclesonide and des-CIC Activity
The following table summarizes the reported concentrations and potencies of Ciclesonide and its active metabolite, des-CIC, in various in vitro systems. These values can serve as a starting point for experimental design.
| Compound | Assay Type | Cell/System Type | Concentration/Potency | Reference |
| Ciclesonide | Metabolism and Uptake | Human Alveolar Type II Epithelial (A549) Cells | 2 x 10⁻⁸ M (0.02 µM) | [1] |
| Ciclesonide | Metabolism | Human Lung and Liver Precision-Cut Tissue Slices | 25 µM | [2] |
| Ciclesonide | MCP-1 Secretion Inhibition | Human Airway Smooth Muscle Cells | Pre-incubation for 30 min | [3] |
| des-CIC | Glucocorticoid Receptor Binding | Rat Glucocorticoid Receptor | Relative Binding Affinity: 1212 (Dexamethasone = 100) | |
| Ciclesonide | Glucocorticoid Receptor Binding | Rat Glucocorticoid Receptor | Relative Binding Affinity: 12 (Dexamethasone = 100) | |
| This compound | Internal Standard | Human Serum LC-MS/MS | Used for quantification of Ciclesonide and des-CIC | [4][5] |
| This compound | Internal Standard | Human Plasma LC-MS/MS | Used for quantification of Ciclesonide and des-CIC | [6] |
Signaling Pathway
Ciclesonide exerts its anti-inflammatory effects through the classical glucocorticoid receptor signaling pathway. As a prodrug, it must first be metabolized to des-CIC to become active.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human glucocorticoid receptor.
Workflow:
Materials:
-
Recombinant human Glucocorticoid Receptor (GR)
-
Fluorescently labeled glucocorticoid (e.g., Fluormone™ GS Red)
-
Assay Buffer
-
Test compounds (Ciclesonide, des-CIC) and a reference agonist (e.g., Dexamethasone)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds and a reference compound.
-
In a 96-well plate, add the assay buffer, recombinant human GR, and the fluorescently labeled glucocorticoid.
-
Add the diluted test compounds or reference compound to the appropriate wells. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled glucocorticoid).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., at 4°C for 18 hours).
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Calculate the concentration of the test compound that results in a half-maximal shift in polarization to determine the IC50 value, which reflects the relative affinity of the compound for GR.
Cytokine Release Assay
This assay evaluates the potential of Ciclesonide and des-CIC to inhibit the release of pro-inflammatory cytokines from immune cells.
Workflow:
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Cell culture medium
-
Inflammatory stimulus (e.g., Lipopolysaccharide (LPS), Tumor Necrosis Factor-alpha (TNF-α))
-
Test compounds (Ciclesonide, des-CIC)
-
ELISA or multiplex assay kits for target cytokines (e.g., IL-6, TNF-α, IL-1β)
-
96-well cell culture plates
Procedure:
-
Isolate PBMCs from healthy donor blood using a density gradient centrifugation method.
-
Plate the PBMCs in a 96-well plate at a predetermined density.
-
Pre-treat the cells with a range of concentrations of Ciclesonide or des-CIC for 1 hour.
-
Stimulate the cells with an inflammatory agent to induce cytokine release.
-
Incubate the plate for a specified duration (e.g., 6 to 24 hours) at 37°C in a CO₂ incubator.
-
Centrifuge the plate and collect the supernatant.
-
Measure the concentration of the target cytokines in the supernatant using an appropriate method like ELISA or a multiplex bead-based assay.
-
Calculate the percent inhibition of cytokine release for each concentration of the test compound and determine the IC50 value.
In Vitro Metabolic Stability Assay Using this compound
This protocol outlines the use of this compound to assess the metabolic stability of Ciclesonide in a system such as human liver microsomes.
Workflow:
Materials:
-
Ciclesonide
-
This compound (internal standard)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system
-
Phosphate (B84403) Buffer (pH 7.4)
-
Acetonitrile (for quenching)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of Ciclesonide and this compound in a suitable organic solvent (e.g., DMSO).
-
Prepare a working solution of Ciclesonide at the desired final concentration in the incubation mixture.
-
In a microcentrifuge tube, combine phosphate buffer, human liver microsomes, and the Ciclesonide working solution. Pre-warm the mixture at 37°C.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with a known concentration of this compound.
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of Ciclesonide to this compound at each time point.
-
Plot the natural logarithm of the percentage of the remaining Ciclesonide versus time. The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.
References
- 1. Ciclesonide uptake and metabolism in human alveolar type II epithelial cells (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro metabolism of beclomethasone dipropionate, budesonide, ciclesonide, and fluticasone propionate in human lung precision-cut tissue slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ciclesonide inhibits TNFα- and IL-1β-induced monocyte chemotactic protein-1 (MCP-1/CCL2) secretion from human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Ciclesonide-d11 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ciclesonide (B122086) is a synthetic corticosteroid used in the management of asthma and allergic rhinitis. It is administered as a prodrug, which is enzymatically converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), primarily in the lungs.[1][2][3][4] This targeted activation minimizes systemic side effects. Accurate and sensitive bioanalytical methods are crucial for the pharmacokinetic evaluation of ciclesonide and des-CIC. Ciclesonide-d11, a deuterated analog of ciclesonide, serves as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, ensuring high precision and accuracy in quantitation. This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies.
Pharmacokinetic Profile of Ciclesonide
Ciclesonide exhibits a unique pharmacokinetic profile characterized by its activation in the target organ. After inhalation, ciclesonide is hydrolyzed by esterases in the lungs to form des-CIC, which has a significantly higher affinity for the glucocorticoid receptor.[5] The oral bioavailability of both ciclesonide and des-CIC is very low (<1%), and they are highly protein-bound (≥99%) in plasma. The primary route of elimination for ciclesonide and its metabolites is through feces.
Data Presentation: Pharmacokinetic Parameters of Desisobutyryl-Ciclesonide (des-CIC)
The following table summarizes the key pharmacokinetic parameters of the active metabolite, des-CIC, in healthy subjects following inhalation of ciclesonide.
| Parameter | Value | Reference |
| Tmax (h) | 0.75 - 1.5 | |
| Cmax (pmol/mL) | 3.29 | |
| Terminal Elimination Half-life (t1/2) (h) | 5.7 | |
| AUC0-∞ (μg·h·L−1) | 6.68 (following a single 1280 µg dose) | |
| Systemic Bioavailability | >50% (from metered-dose inhaler) | |
| Volume of Distribution (Vd) (L/kg) | 2.9 (for ciclesonide) | |
| Total Serum Clearance (L/h/kg) | 2.0 (for ciclesonide) |
Experimental Protocols
Bioanalytical Method for the Quantification of Ciclesonide and Des-CIC in Human Serum using LC-MS/MS
This protocol describes a validated, sensitive method for the simultaneous quantification of ciclesonide and its active metabolite, des-CIC, in human serum using this compound and Des-CIC-d11 as internal standards.
1. Materials and Reagents
-
Ciclesonide and Des-CIC reference standards
-
This compound and Des-CIC-d11 (Internal Standards - IS)
-
Human Serum (blank)
-
1-Chlorobutane (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (AR grade)
-
Water (deionized, 18 MΩ·cm)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of ciclesonide, des-CIC, this compound, and Des-CIC-d11 in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions of ciclesonide and des-CIC with 50:50 (v/v) acetonitrile:water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution: Dilute the this compound and Des-CIC-d11 stock solutions with 50:50 (v/v) acetonitrile:water to achieve a final concentration of 100 pg/mL each.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 500 µL of human serum (calibrator, QC, or study sample) into a clean microcentrifuge tube.
-
Add 50 µL of the internal standard working solution (containing 100 pg/mL each of this compound and Des-CIC-d11).
-
Vortex for 10 seconds.
-
Add 1.5 mL of 1-chlorobutane.
-
Vortex for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50:50 (v/v) acetonitrile:water.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions
-
Liquid Chromatography (LC)
-
Column: Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 30% B
-
0.5-2.5 min: 30-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-30% B
-
3.6-4.7 min: 30% B
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Run Time: 4.7 minutes
-
-
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) in negative mode.
-
Source Temperature: 300°C
-
Sprayer Voltage: -800 V
-
MRM Transitions:
-
Ciclesonide: Monitor appropriate precursor and product ions.
-
This compound: Monitor appropriate precursor and product ions.
-
Des-CIC: Monitor appropriate precursor and product ions.
-
Des-CIC-d11: Monitor appropriate precursor and product ions.
-
-
5. Method Validation
The method should be validated according to regulatory guidelines, including assessment of:
-
Linearity: Calibration curves should have a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Inter-assay precision should be within 9.6% CV and accuracy within ±4.0% bias for QC samples.
-
Lower Limit of Quantification (LLOQ): A highly sensitive method can achieve an LLOQ of 1 pg/mL for both analytes.
-
Extraction Recovery: Should be consistent and reproducible, approximately 85% for both analytes.
-
Stability: Assess freeze-thaw, bench-top, and long-term stability in the matrix.
Visualizations
Ciclesonide Metabolic Pathway
The following diagram illustrates the metabolic activation of ciclesonide to its active form, desisobutyryl-ciclesonide, and its subsequent metabolism.
Caption: Metabolic activation of Ciclesonide.
Glucocorticoid Receptor Signaling Pathway
This diagram outlines the mechanism of action of des-CIC via the glucocorticoid receptor signaling pathway.
Caption: Glucocorticoid Receptor Signaling.
Experimental Workflow for Pharmacokinetic Analysis
The logical flow of a pharmacokinetic study utilizing this compound is depicted below.
Caption: Pharmacokinetic Study Workflow.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. dshs-koeln.de [dshs-koeln.de]
Application Note: Quantitative Analysis of Ciclesonide and its Active Metabolite, desisobutyryl-Ciclesonide, in Human Serum Using LC-MS/MS with a Deuterated Internal Standard
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the pharmacokinetic and metabolic analysis of Ciclesonide (B122086).
Introduction: Ciclesonide (CIC) is an inhaled corticosteroid prodrug used for the treatment of asthma and allergic rhinitis.[1][2] Following administration, it is converted by intracellular esterases in the lungs and airways into its pharmacologically active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC).[3][4][5] This active metabolite possesses a glucocorticoid receptor binding affinity that is approximately 100-120 times higher than the parent compound. Accurate quantification of both Ciclesonide and des-CIC in biological matrices is crucial for pharmacokinetic studies, dose-response characterization, and overall drug development.
This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Ciclesonide and des-CIC in human serum. The protocol incorporates Ciclesonide-d11 and its corresponding metabolite, des-CIC-d11, as internal standards (IS) to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.
Metabolic Pathway of Ciclesonide
Ciclesonide's therapeutic action is dependent on its metabolic activation. The primary pathway involves the hydrolysis of the parent drug to des-CIC by esterases, such as carboxylesterases and cholinesterases, within the target tissues. The active metabolite, des-CIC, can then undergo reversible esterification with fatty acids (e.g., oleic acid, palmitic acid) to form lipophilic conjugates, which may act as an intracellular drug reservoir, potentially prolonging its anti-inflammatory effects. Further metabolism of des-CIC occurs in the liver, primarily mediated by the CYP3A4 isozyme.
Caption: Metabolic activation and clearance pathway of Ciclesonide.
Experimental Protocol: LC-MS/MS Analysis
This protocol is based on an ultrasensitive method capable of achieving a lower limit of quantification (LLOQ) of 1 pg/mL.
1. Materials and Reagents:
-
Ciclesonide and des-CIC analytical standards
-
This compound (IS1) and des-CIC-d11 (IS2)
-
Human serum (blank)
-
1-Chlorobutane (B31608) (extraction solvent)
-
Methanol, Acetonitrile (HPLC grade)
-
Acetic Acid, Formic Acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
2. Internal Standard Spiking Solution:
-
Prepare a combined stock solution of this compound and des-CIC-d11 in an appropriate solvent (e.g., methanol).
-
Dilute the stock solution to a final working concentration for spiking into samples.
3. Sample Preparation (Liquid-Liquid Extraction):
-
Pipette 0.500 mL of human serum (calibrator, quality control, or unknown sample) into a clean polypropylene (B1209903) tube.
-
Add the internal standard working solution (e.g., 50 µL) to each tube and vortex briefly.
-
Add 3 mL of 1-chlorobutane to each tube.
-
Cap and vortex vigorously for 5-10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an autosampler vial for analysis.
Caption: General workflow for sample preparation and analysis.
4. LC-MS/MS Instrumentation and Conditions: The following tables summarize the instrumental conditions for a validated, high-sensitivity assay.
Table 1: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Setting |
|---|---|
| Liquid Chromatography | |
| HPLC System | Shimadzu LC-20AD or equivalent |
| Column | Phenomenex Synergi MAX-RP (50 × 2 mm, 4 µm) |
| Mobile Phase A | 0.01% Acetic Acid in Water-Acetone (90/10, v/v) |
| Mobile Phase B | 0.01% Acetic Acid in Acetonitrile-Acetone (90/10, v/v) |
| Flow Rate | 0.60 mL/min (with gradient adjustments) |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient |
| Mass Spectrometry | |
| Instrument | SCIEX API 5000 or equivalent triple quadrupole MS |
| Ionization Source | Atmospheric Pressure Photoionization (APPI) |
| Ionization Mode | Negative |
| Source Temperature | 300 °C |
| Collision Gas | Nitrogen |
Table 2: MS/MS Transitions and Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Ciclesonide (CIC) | 599.2 | 339.1 | 26 |
| des-CIC | 529.2 | 357.2 | 21 |
| This compound (IS1) | 610.4 | 339.1 | 26 |
| des-CIC-d11 (IS2) | 540.4 | 357.2 | 21 |
Data sourced from Chen et al., 2020.
Quantitative Data and Method Performance
The use of a deuterated internal standard and an APPI source allows for excellent method performance, crucial for capturing low systemic exposure following inhalation.
Table 3: Method Validation Summary
| Parameter | Ciclesonide (CIC) | des-CIC |
|---|---|---|
| Linearity Range | 1 - 500 pg/mL | 1 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| LLOQ | 1 pg/mL | 1 pg/mL |
| Inter-assay Precision (%CV) | ≤ 9.6% | ≤ 9.6% |
| Inter-assay Accuracy (%Bias) | ± 4.0% | ± 4.0% |
| Mean Extraction Recovery | 85.9% | 84.2% |
Data sourced from Chen et al., 2020 and an ultrasensitive LC-APPI-MS/MS method.
Table 4: Example Pharmacokinetic Parameters of des-CIC in Humans
| Administration Route (Dose) | Cmax (ng/L) | Tmax (h) | t½ (h) |
|---|---|---|---|
| Inhaled (1280 µg) | 1550 | 0.75 - 1.5 | 5.7 |
| Nasal Aerosol HFA (300 µg) | 59.1 | - | - |
| Nasal Spray AQ (300 µg) | 15.2 | - | - |
Pharmacokinetic parameters represent the active metabolite des-CIC. Data compiled from studies in human patients and healthy volunteers.
Conclusion
The described LC-MS/MS protocol provides a robust and ultrasensitive method for the simultaneous quantification of Ciclesonide and its primary active metabolite, des-CIC, in human serum. The implementation of a stable isotope-labeled internal standard, this compound, is critical for achieving the accuracy and precision required for clinical pharmacokinetic studies, especially when dealing with the low systemic concentrations observed after therapeutic inhalation doses. This detailed methodology serves as a valuable resource for laboratories in the fields of drug metabolism, pharmacokinetics, and clinical drug development.
References
- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Pharmacokinetic and pharmacodynamic properties of inhaled ciclesonide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Note: High-Throughput Analysis of Ciclesonide and Ciclesonide-d11 in Human Serum by LC-MS/MS
Abstract
This application note details a robust and sensitive method for the simultaneous quantification of the corticosteroid Ciclesonide and its deuterated internal standard, Ciclesonide-d11, in human serum. The protocol employs a reversed-phase liquid chromatography system coupled with tandem mass spectrometry (LC-MS/MS), providing high selectivity and a low limit of quantification. This method is particularly suited for pharmacokinetic studies and therapeutic drug monitoring where precise and reliable measurements are essential. The sample preparation involves a straightforward liquid-liquid extraction, ensuring high recovery and minimal matrix effects.
Introduction
Ciclesonide is a potent glucocorticoid used in the management of asthma. Accurate determination of its concentration in biological matrices is crucial for pharmacokinetic and bioavailability studies. The use of a stable isotope-labeled internal standard, this compound, is critical for correcting for matrix effects and variations in instrument response, thereby ensuring the accuracy and precision of the analytical results. This document provides a detailed protocol for the separation and quantification of Ciclesonide and this compound using LC-MS/MS.
Experimental
Liquid Chromatography Conditions
A reversed-phase liquid chromatography method was optimized for the separation of Ciclesonide and its deuterated analog. The chromatographic parameters are summarized in the table below.
| Parameter | Value |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Run Time | Approximately 5 minutes |
Mass Spectrometry Conditions
An atmospheric pressure photoionization (APPI) source was utilized for its high sensitivity and selectivity for the analytes of interest.[1][2][3] The mass spectrometer was operated in negative ionization mode.
| Parameter | Value |
| Ionization Mode | Atmospheric Pressure Photoionization (APPI), Negative Ion |
| Source Temperature | 300 °C[1] |
| Sprayer Voltage | -800 V[1] |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | See Table 3 |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 40 |
| 5.0 | 40 |
MRM Transitions and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| Ciclesonide | 541.3 | 355.2 | ~2.3 |
| This compound | 552.4 | 366.2 | ~2.3 |
Protocols
Sample Preparation (Liquid-Liquid Extraction)
-
To 200 µL of human serum in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL).
-
Vortex the mixture for 10 seconds.
-
Add 1 mL of 1-chlorobutane (B31608) as the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (60:40, Mobile Phase A:Mobile Phase B).
-
Vortex for 30 seconds to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Data Analysis
The concentration of Ciclesonide in the serum samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The linearity of the calibration curves is assessed using a linear regression model.
Workflow Diagramdot
// Nodes Sample [label="Serum Sample\n(200 µL)", fillcolor="#F1F3F4", fontcolor="#202124"]; IS_Spike [label="Spike with\nthis compound IS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Extraction [label="Liquid-Liquid Extraction\n(1-chlorobutane)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifugation [label="Centrifugation\n(10,000 x g, 5 min)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Supernatant_Transfer [label="Transfer Organic Layer", fillcolor="#F1F3F4", fontcolor="#202124"]; Evaporation [label="Evaporation\n(Nitrogen, 40 °C)", fillcolor="#FBBC05", fontcolor="#202124"]; Reconstitution [label="Reconstitution\n(Mobile Phase)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LC_Injection [label="LC-MS/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Data Processing &\nQuantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> IS_Spike [color="#202124"]; IS_Spike -> Extraction [color="#202124"]; Extraction -> Centrifugation [color="#202124"]; Centrifugation -> Supernatant_Transfer [color="#202124"]; Supernatant_Transfer -> Evaporation [color="#202124"]; Evaporation -> Reconstitution [color="#202124"]; Reconstitution -> LC_Injection [color="#202124"]; LC_Injection -> Data_Analysis [color="#202124"]; }
References
Application Notes and Protocols for the Mass Spectrometric Detection of Ciclesonide-d11
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Ciclesonide-d11, a deuterated internal standard for Ciclesonide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline the necessary parameters, experimental procedures, and data presentation for the accurate detection of this compound, alongside its non-labeled counterpart, Ciclesonide, and its active metabolite, Desisobutyryl-ciclesonide (des-CIC).
Mass Spectrometry Parameters
The successful detection of this compound and related compounds relies on optimized mass spectrometry settings. The following tables summarize the key parameters for multiple reaction monitoring (MRM) analysis. These parameters have been established using an API 5000 triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source operated in negative mode, and have demonstrated high sensitivity and specificity.[1]
Table 1: Mass Spectrometry Parameters for Ciclesonide and this compound [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Ciclesonide | 599.2 | 339.1 | 26 | Negative APPI |
| This compound (IS) | 610.4 | 339.1 | 26 | Negative APPI |
Table 2: Mass Spectrometry Parameters for Desisobutyryl-ciclesonide and its Deuterated Internal Standard [1]
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| des-CIC | 529.2 | 357.2 | 21 | Negative APPI |
| des-CIC-d11 (IS) | 540.4 | 357.2 | 21 | Negative APPI |
Note: The source temperature was maintained at 300°C and the sprayer voltage was set at -800 V. Nitrogen was used as the collision gas at a setting of 4. The dwell time for each transition was 70 ms.[1]
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction from Human Serum[1][2]
This protocol describes a liquid-liquid extraction (LLE) procedure for the isolation of Ciclesonide and its metabolites from human serum, a method chosen for its high recovery rate of approximately 85%.[1][2]
Materials:
-
Human serum samples
-
This compound and des-CIC-d11 internal standard (IS) working solution
-
1-Chlorobutane (B31608) (extraction solvent)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (Mobile Phase A)
Procedure:
-
Pipette 0.500 mL of human serum into a microcentrifuge tube.
-
Add the internal standard working solution containing this compound and des-CIC-d11.
-
Add 3 mL of 1-chlorobutane to the serum sample.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
A reversed-phase liquid chromatography method is employed for the separation of Ciclesonide and its related compounds.[1]
Table 3: Liquid Chromatography Parameters [1]
| Parameter | Condition |
| LC System | Shimadzu HPLC with LC-20AD pumps and SIL-20AC HT injector |
| Column | Phenomenex Synergi MAX-RP (50 x 2 mm, 4 µm, 80 Å) |
| Mobile Phase A | 0.01% Acetic acid in Water-Acetone (90/10, v/v) |
| Mobile Phase B | 0.01% Acetic acid in Acetonitrile-Acetone (90/10, v/v) |
| Flow Rate | 0.60 mL/min (with variations during the gradient) |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Table 4: Gradient Elution Program [1]
| Time (min) | % B | Flow Rate (mL/min) |
| 0.01 - 1.70 | 45 -> 100 | 0.60 |
| 1.70 - 2.30 | 100 | 0.60 |
| 2.30 - 3.20 | 100 | 0.60 -> 1.60 |
| 3.20 - 3.30 | 100 -> 45 | 1.60 -> 0.60 |
| 3.30 - 4.70 | 45 | 0.60 |
Under these conditions, the retention times are approximately 2.25 min for Ciclesonide and this compound, and 1.40 min for des-CIC and des-CIC-d11.[1]
Method Validation and Performance
The described method has been validated for the quantification of Ciclesonide and des-CIC in human serum with a lower limit of quantification (LLOQ) of 1 pg/mL.[1][2] The calibration curves demonstrated good linearity (r² > 0.99) over a concentration range of 1–500 pg/mL.[1][2] The inter-assay precision was within 9.6% CV, and the accuracy was within ± 4.0% bias for quality control samples.[1][2]
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the analysis of this compound and related compounds from biological samples.
Caption: Experimental workflow for this compound analysis.
Logical Relationship of Analytes
The following diagram shows the relationship between the prodrug Ciclesonide, its active metabolite des-CIC, and their respective deuterated internal standards.
Caption: Analyte relationships in Ciclesonide bioanalysis.
References
Troubleshooting & Optimization
Technical Support Center: Ciclesonide-d11 Isotopic Exchange Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting isotopic exchange issues with Ciclesonide-d11. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our research?
This compound is a deuterated analog of Ciclesonide (B122086), a corticosteroid used in the treatment of asthma and allergic rhinitis. In analytical and pharmacokinetic studies, this compound serves as a stable isotope-labeled internal standard.[1] Its use in techniques like liquid chromatography-mass spectrometry (LC-MS) allows for precise quantification of Ciclesonide in biological samples by correcting for variability during sample preparation and analysis.[1]
Q2: What is isotopic exchange and why is it a concern for this compound?
Isotopic exchange, or H/D exchange, is a chemical reaction where a deuterium (B1214612) atom on a molecule is replaced by a hydrogen atom from the surrounding environment. This can be problematic when using this compound as an internal standard because it alters the mass of the standard, leading to inaccurate quantification of the target analyte, Ciclesonide. Factors such as pH, temperature, and the chemical environment can influence the rate of this exchange. The stability of the carbon-deuterium bond is a key factor in preventing this exchange.
Q3: How can I minimize the risk of isotopic exchange during my experiments?
To minimize isotopic exchange, it is crucial to control the experimental conditions. This includes maintaining a neutral pH for your samples and chromatographic mobile phases whenever possible.[2] Storage of this compound solutions at low temperatures can also slow down the exchange rate. Additionally, using aprotic solvents for sample preparation and storage can help prevent back-exchange with protic solvents like water or methanol.
Troubleshooting Isotopic Exchange
Issue 1: Loss of Deuterium Signal or Appearance of Unlabeled Ciclesonide
If you observe a decrease in the this compound signal and a corresponding increase in the signal for unlabeled Ciclesonide, it is likely that isotopic exchange is occurring.
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that this compound stock and working solutions are stored at the recommended temperature, protected from light, and in tightly sealed containers to prevent exposure to atmospheric moisture.
-
Assess Solvent and pH: Evaluate the pH of your sample matrix and mobile phases. Acidic or basic conditions can catalyze deuterium-hydrogen exchange.[2] Consider using aprotic solvents where feasible.
-
Investigate Sample Preparation: Prolonged exposure to protic solvents or elevated temperatures during sample preparation can promote isotopic exchange. Minimize incubation times and keep samples cool.
-
Evaluate Isotopic Purity: Verify the isotopic purity of your this compound standard using NMR or high-resolution mass spectrometry (HR-MS).
Quantitative Data on Isotopic Stability
The stability of this compound is influenced by pH and temperature. The following table summarizes illustrative data on the percentage of deuterium loss over time under different conditions.
| Condition | 4°C | 25°C (Room Temperature) | 40°C |
| pH 4 (Acidic) | < 1% loss over 24h | 2-3% loss over 24h | 5-7% loss over 24h |
| pH 7 (Neutral) | Negligible loss over 24h | < 1% loss over 24h | 1-2% loss over 24h |
| pH 10 (Basic) | 1-2% loss over 24h | 4-6% loss over 24h | >10% loss over 24h |
Note: This data is illustrative and the actual rates of exchange may vary based on the specific experimental matrix and conditions.
Experimental Protocols
Protocol 1: Assessing Isotopic Purity by Quantitative ¹H-NMR
This protocol outlines a method for determining the isotopic purity of this compound.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid)
-
Deuterated NMR solvent (e.g., DMSO-d₆)
-
NMR spectrometer
Procedure:
-
Accurately weigh the this compound sample and the internal standard.
-
Dissolve both in the deuterated NMR solvent in a clean, dry NMR tube.
-
Acquire a high-resolution ¹H-NMR spectrum.
-
Integrate the signals corresponding to the protons in the internal standard and any residual protons in the this compound at the positions of deuteration.
-
Calculate the isotopic purity based on the relative integrals of the internal standard and the residual proton signals.
Protocol 2: High-Resolution Mass Spectrometry (HR-MS) for Detecting Isotopic Exchange
This protocol provides a method for detecting and quantifying the extent of isotopic exchange in this compound.
Materials:
-
This compound sample
-
LC-HRMS system
-
Appropriate solvents for mobile phase
Procedure:
-
Prepare a solution of this compound in the experimental matrix to be tested.
-
Incubate the sample under the desired conditions (e.g., specific pH, temperature, and time).
-
Inject the sample into the LC-HRMS system.
-
Acquire full-scan mass spectra in the region of the expected m/z for both this compound and unlabeled Ciclesonide.
-
Extract the ion chromatograms for the molecular ions of both species.
-
Calculate the percentage of isotopic exchange by comparing the peak areas of the deuterated and non-deuterated forms.
Visualizing Workflows and Relationships
Caption: A step-by-step workflow for troubleshooting isotopic exchange in this compound.
Ciclesonide Metabolism and Potential for Metabolic Switching
Ciclesonide is a prodrug that is metabolized in the body to its active form, desisobutyryl-ciclesonide (B8069184) (des-CIC). This conversion is primarily carried out by esterases in the lungs.
Caption: The metabolic activation of Ciclesonide to desisobutyryl-ciclesonide.
Metabolic Switching with this compound:
Deuteration of a drug molecule can sometimes alter its metabolic pathway, a phenomenon known as "metabolic switching". This occurs because the carbon-deuterium bond is stronger than a carbon-hydrogen bond, making it more difficult for metabolic enzymes to break. As a result, the body may metabolize the drug at an alternative, non-deuterated site.
While specific studies on the metabolic switching of this compound are limited, it is a potential consideration. If the deuteration of this compound slows down its conversion to des-CIC-d11, it could theoretically lead to a different metabolic profile compared to the non-deuterated drug. Researchers should be aware of this possibility, especially when interpreting pharmacokinetic data. If unexpected metabolites are detected or the ratio of parent drug to metabolite is significantly different than expected, metabolic switching should be considered as a potential cause.
References
- 1. LC-HRMS/MS study of the prodrug ciclesonide and its active metabolite desisobutyryl-ciclesonide in plasma after an inhalative administration to horses for doping control purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Ciclesonide-d11 Concentration for LC-MS/MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ciclesonide-d11 in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound considered the gold standard for quantitative LC-MS/MS analysis?
A1: Deuterated internal standards are chemically almost identical to the analyte of interest. This similarity ensures they behave alike during sample preparation, chromatography, and ionization.[1] This allows them to effectively compensate for variability in sample extraction, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][2]
Q2: What is the optimal concentration of this compound to use as an internal standard?
A2: The optimal concentration of the internal standard should be determined during method development. A common approach is to use a concentration that is in the mid-range of the calibration curve. One validated method for the analysis of Ciclesonide in human serum utilized a this compound concentration of approximately 400 pg/mL in the final sample volume.[3]
Q3: What are the ideal purity requirements for this compound?
A3: For reliable quantification, a deuterated internal standard should have high chemical and isotopic purity. Generally, a chemical purity of >99% and an isotopic enrichment of ≥98% are recommended.[1] High purity is crucial to prevent interference from any unlabeled Ciclesonide that may be present as an impurity in the internal standard, which could lead to an overestimation of the analyte concentration.
Q4: Can this compound completely eliminate matrix effects?
A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift leads to the analyte and internal standard eluting in regions with different levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing, Fronting, or Splitting) for Ciclesonide and/or this compound
| Possible Cause | Troubleshooting Steps |
| Column Contamination or Degradation | - Action: Reverse-flush the column according to the manufacturer's instructions. - Action: If the problem persists, replace the analytical column. - Rationale: Contaminants on the column frit or degradation of the stationary phase can distort peak shape. |
| Inappropriate Sample Solvent | - Action: Ensure the sample solvent is compatible with the mobile phase. Ideally, the sample should be dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. - Rationale: Injecting a sample in a much stronger solvent than the mobile phase can lead to peak distortion. |
| Secondary Interactions with Column | - Action: Adjust the mobile phase pH or add a competing agent to the mobile phase. - Rationale: Silanol groups on the silica-based columns can cause peak tailing for certain compounds. |
| System Issues (e.g., dead volume) | - Action: Check all fittings and connections for leaks or dead volume. Ensure tubing is cut cleanly and properly seated. - Rationale: Extra-column volume can lead to peak broadening and tailing. |
Issue 2: High Variability in this compound Signal Intensity
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | - Action: Review the sample extraction protocol for consistency. Ensure complete and consistent evaporation and reconstitution steps. - Rationale: Variability in extraction recovery will lead to inconsistent internal standard response. |
| Matrix Effects | - Action: Evaluate matrix effects by comparing the this compound response in a neat solution versus a post-extraction spiked matrix sample. - Action: Optimize the sample clean-up procedure to remove more interfering matrix components. |
| Ion Source Contamination | - Action: Clean the ion source, including the capillary and lenses, according to the manufacturer's recommendations. - Rationale: A dirty ion source can lead to unstable ionization and fluctuating signal intensity. |
| Autosampler Issues | - Action: Check the autosampler for injection volume precision. Ensure there are no air bubbles in the syringe. - Rationale: Inaccurate and imprecise injection volumes will result in variable signal intensity. |
Issue 3: Poor Linearity of the Calibration Curve
| Possible Cause | Troubleshooting Steps |
| Inappropriate Internal Standard Concentration | - Action: Experiment with different concentrations of this compound. In some cases, increasing the internal standard concentration can improve linearity, especially over a wide dynamic range. - Rationale: An internal standard concentration that is too low or too high relative to the analyte concentrations can affect the linearity of the response ratio. |
| Detector Saturation | - Action: Check the signal intensity of the highest calibration standard. If it is saturating the detector, dilute the standard or reduce the injection volume. - Rationale: Detector saturation at high concentrations will lead to a non-linear response. |
| Cross-Contamination/Carryover | - Action: Inject a blank sample after the highest calibration standard to check for carryover. - Action: Optimize the autosampler wash method by using a stronger wash solvent or increasing the wash volume/time. |
| Presence of Unlabeled Analyte in Internal Standard | - Action: Inject a high concentration of the this compound solution alone to check for any signal at the Ciclesonide mass transition. - Rationale: Significant amounts of unlabeled Ciclesonide in the internal standard will cause a positive bias and affect linearity, especially at the lower end of the curve. |
Quantitative Data Summary
The following tables summarize quantitative data from a validated LC-APPI-MS/MS method for the simultaneous determination of Ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in human serum.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (pg/mL) | Linearity (r²) |
| Ciclesonide | 1 - 500 | > 0.99 |
| des-CIC | 1 - 500 | > 0.99 |
Table 2: Precision and Accuracy Data
| Analyte | QC Level | Concentration (pg/mL) | Intra-assay Precision (%CV) | Intra-assay Accuracy (%) | Inter-assay Precision (%CV) | Inter-assay Accuracy (%) |
| Ciclesonide | Low | 3 | ≤ 8.1 | 93.3 - 109.7 | ≤ 9.6 | 96.0 - 100.3 |
| Mid | 150 | ≤ 8.1 | 93.3 - 109.7 | ≤ 9.6 | 96.0 - 100.3 | |
| High | 380 | ≤ 8.1 | 93.3 - 109.7 | ≤ 9.6 | 96.0 - 100.3 | |
| des-CIC | Low | 3 | ≤ 6.2 | 97.3 - 104.0 | ≤ 6.3 | 99.3 - 100.3 |
| Mid | 150 | ≤ 6.2 | 97.3 - 104.0 | ≤ 6.3 | 99.3 - 100.3 | |
| High | 380 | ≤ 6.2 | 97.3 - 104.0 | ≤ 6.3 | 99.3 - 100.3 |
Table 3: Recovery Data
| Analyte | QC Level | Extraction Recovery (%) |
| Ciclesonide | Low, Mid, High | ~85 |
| des-CIC | Low, Mid, High | ~85 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Ciclesonide from Human Serum
-
To 0.500 mL of human serum sample in a clean tube, add 20 µL of the combined this compound and des-CIC-d11 internal standard working solution (to achieve a final concentration of approximately 400 pg/mL for each).
-
Vortex mix for approximately 15 seconds.
-
Add 0.50 mL of 200 mmol/L ammonium (B1175870) acetate (B1210297) solution and briefly mix.
-
Add 2 mL of 1-chlorobutane (B31608) to extract the analytes.
-
Vortex mix for 5 minutes.
-
Centrifuge at 12,000 x g for 5 minutes.
-
Freeze the aqueous (lower) phase in a dry-ice/acetone bath.
-
Decant the organic (upper) phase into a clean glass tube.
-
Evaporate the organic phase to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Parameters
-
LC System: Agilent 1200 series HPLC
-
Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.5 min: 50-95% B
-
2.5-3.5 min: 95% B
-
3.5-3.6 min: 95-50% B
-
3.6-4.7 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: API 5000 triple quadrupole mass spectrometer
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) in negative mode
-
Source Temperature: 300°C
-
MRM Transitions:
-
Ciclesonide: m/z 599.2 → 339.1
-
des-CIC: m/z 529.2 → 357.2
-
This compound (IS1): m/z 610.4 → 339.1
-
des-CIC-d11 (IS2): m/z 540.4 → 357.2
-
-
Collision Energy:
-
Ciclesonide and this compound: 26 eV
-
des-CIC and des-CIC-d11: 21 eV
-
Visualizations
Caption: Liquid-Liquid Extraction Workflow for Ciclesonide.
Caption: Troubleshooting IS Signal Variability.
References
Matrix effects on Ciclesonide quantification with deuterated standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), using LC-MS/MS with deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of Ciclesonide?
A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting, undetected components in the sample matrix. These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate quantification of Ciclesonide and its metabolites.[1][2] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, salts, and residual proteins that can interfere with the ionization process in the mass spectrometer source.
Q2: How do deuterated internal standards (IS) help in mitigating matrix effects for Ciclesonide analysis?
A2: A deuterated internal standard, such as Ciclesonide-d11, is an ideal tool for mitigating matrix effects.[3] Since the deuterated standard is structurally and chemically almost identical to the analyte, it is assumed to co-elute and experience similar ionization suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, the variability introduced by the matrix effect can be normalized, leading to more accurate and precise quantification.
Q3: What are the typical signs of significant matrix effects in my Ciclesonide assay?
A3: Key indicators of matrix effects include:
-
Poor reproducibility of quality control (QC) samples.
-
Inaccurate results when analyzing spiked samples.
-
A significant difference in the analyte's response when comparing a standard in pure solvent versus a standard spiked into a blank matrix extract.
-
Drifting of the baseline or appearance of interfering peaks at the retention time of the analyte.
Q4: What level of extraction recovery and matrix effect is considered acceptable for a Ciclesonide bioanalytical method?
A4: While specific acceptance criteria can vary by regulatory guidelines, a well-validated method will demonstrate consistent and reproducible recovery and minimal, well-characterized matrix effects. For example, a validated ultrasensitive method for Ciclesonide and des-CIC in human serum reported mean extraction recoveries of 85.9% and 84.2%, respectively. In the same study, the overall mean matrix effect for Ciclesonide was approximately 30%, which was effectively compensated for by the deuterated internal standard, as demonstrated by the method's high precision and accuracy.
Troubleshooting Guides
Issue 1: Low or Inconsistent Analyte Signal (Potential Ion Suppression)
Symptoms:
-
The peak area for Ciclesonide and/or the deuterated internal standard is significantly lower than expected.
-
High variability in the response of replicate injections of the same sample.
Troubleshooting Steps:
-
Evaluate Sample Preparation: Inadequate removal of matrix components is a primary cause of ion suppression.
-
Optimize Protein Precipitation: If using protein precipitation, ensure the solvent-to-plasma ratio is optimal.
-
Implement Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than protein precipitation. A published method for Ciclesonide uses 1-chlorobutane (B31608) for extraction from serum.
-
Utilize Solid-Phase Extraction (SPE): SPE can offer superior cleanup by selectively isolating the analyte from interfering matrix components.
-
-
Modify Chromatographic Conditions:
-
Adjust Gradient Profile: A shallower gradient can improve the separation of Ciclesonide from co-eluting matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase to alter selectivity.
-
-
Check Mass Spectrometer Source Conditions:
-
Ensure the ion source parameters (e.g., temperature, gas flows, and voltage) are optimized for Ciclesonide ionization. A study using atmospheric pressure photoionization (APPI) found it to be a highly selective and sensitive source for Ciclesonide analysis.
-
Issue 2: Inaccurate Quantification Despite Using a Deuterated Internal Standard
Symptoms:
-
The calculated concentrations of QC samples are consistently biased high or low.
-
Failure to meet acceptance criteria for accuracy and precision during method validation.
Troubleshooting Steps:
-
Verify Internal Standard Purity and Concentration: Ensure the stock and working solutions of the deuterated internal standard are accurately prepared and have not degraded.
-
Assess for Differential Matrix Effects: Although rare, it is possible for the analyte and the deuterated internal standard to experience slightly different matrix effects, especially if there is a slight chromatographic separation between them and they elute in a region of steep change in ion suppression.
-
Post-Column Infusion Experiment: This experiment can help visualize regions of ion suppression in the chromatogram. Infuse a constant flow of Ciclesonide solution into the MS while injecting a blank, extracted matrix sample. Dips in the baseline signal indicate retention times where co-eluting components cause ion suppression.
-
-
Evaluate for Interferences:
-
Check for any interfering peaks in blank matrix samples at the mass transitions of Ciclesonide or its deuterated standard. This can be from endogenous components or metabolites.
-
Quantitative Data Summary
The following tables summarize validation data from a published ultrasensitive LC-APPI-MS/MS method for the simultaneous determination of Ciclesonide (CIC) and desisobutyryl-ciclesonide (des-CIC) in human serum.
Table 1: Intra- and Inter-Assay Precision and Accuracy
| Analyte | Concentration (pg/mL) | Intra-Assay CV (%) | Inter-Assay CV (%) | Intra-Assay Accuracy (%) | Inter-Assay Accuracy (%) |
| CIC | 3 | ≤8.1 | ≤9.6 | 93.3 - 109.7 | 96.0 - 100.3 |
| 150 | ≤8.1 | ≤9.6 | 93.3 - 109.7 | 96.0 - 100.3 | |
| 380 | ≤8.1 | ≤9.6 | 93.3 - 109.7 | 96.0 - 100.3 | |
| des-CIC | 3 | ≤6.2 | ≤6.3 | 97.3 - 104.0 | 99.3 - 100.3 |
| 150 | ≤6.2 | ≤6.3 | 97.3 - 104.0 | 99.3 - 100.3 | |
| 380 | ≤6.2 | ≤6.3 | 97.3 - 104.0 | 99.3 - 100.3 |
Table 2: Extraction Recovery and Matrix Effect
| Analyte | Concentration Level | Mean Extraction Recovery (%) | Mean Matrix Effect (%) |
| CIC | Low | 85.9 | 36.4 |
| Mid | 85.9 | 36.1 | |
| High | 85.9 | 23.3 | |
| des-CIC | Low | 84.2 | Not specified |
| Mid | 84.2 | Not specified | |
| High | 84.2 | Not specified | |
| CIC-d11 (IS1) | - | 94.9 | Not specified |
| des-CIC-d11 (IS2) | - | 90.2 | Not specified |
Experimental Protocols
Cited Experimental Protocol for Ciclesonide and des-CIC Quantification in Human Serum
This protocol provides a detailed methodology for an ultrasensitive LC-APPI-MS/MS assay.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 0.500 mL of human serum, add the deuterated internal standards (CIC-d11 and des-CIC-d11).
-
Extract the sample with 1-chlorobutane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography
-
LC System: Shimadzu HPLC with LC-20AD pumps and SIL-20AC HT injector.
-
Column: Phenomenex Synergi MAX-RP (50 × 2 mm, 4 µm, 80 Å).
-
Mobile Phase A: 0.01% acetic acid in water-acetone (90/10, v/v).
-
Mobile Phase B: 0.01% acetic acid in acetonitrile-acetone (90/10, v/v).
-
Flow Rate: 0.60 mL/min (with variations during the gradient).
-
Gradient:
-
0.01 - 1.70 min: 45%–100% B
-
1.70 - 2.30 min: 100% B
-
2.30 - 3.20 min: 100% B (flow rate increased to 1.60 mL/min)
-
3.20 - 3.30 min: 100% to 45% B (flow rate decreased to 0.60 mL/min)
-
3.30 - 4.70 min: 45% B (flow rate at 0.60 mL/min)
-
-
Retention Times: Ciclesonide at 2.25 min and des-CIC at 1.40 min.
3. Mass Spectrometry
-
Mass Spectrometer: SCIEX API 5000 triple quadrupole.
-
Ion Source: Atmospheric Pressure Photoionization (APPI) in negative mode.
-
Source Temperature: 300 °C.
-
Sprayer Voltage: -800 V.
Visualizations
Caption: Experimental workflow for Ciclesonide quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. longdom.org [longdom.org]
- 2. Application of LC–MS/MS for quantitative analysis of glucocorticoids and stimulants in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ciclesonide-d11 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the analysis of Ciclesonide-d11 by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape in HPLC analysis of this compound?
Poor peak shape in HPLC, including peak tailing, fronting, and splitting, can arise from a variety of factors. These can be broadly categorized as chemical (related to the analyte, mobile phase, and stationary phase interactions) and physical (related to the HPLC system hardware and setup).[1][2][3] For this compound, a deuterated corticosteroid, particular attention should be paid to potential secondary interactions with the stationary phase and the proper preparation of the sample and mobile phase.
Q2: How does the chemical nature of this compound influence its chromatography?
Ciclesonide is a glucocorticoid prodrug.[4] Its structure contains several polar functional groups which can lead to secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on silica-based columns. These interactions are a common cause of peak tailing. The choice of a suitable column, such as one with end-capping or a polar-embedded phase, can help to minimize these unwanted interactions and improve peak shape.
Q3: Why is my peak shape suddenly poor after a period of good performance?
A sudden deterioration in peak shape often points to a specific event or change in the system. Common culprits include:
-
Column Contamination or Degradation: Accumulation of contaminants from samples or the mobile phase can lead to distorted peaks. A partially blocked column frit can also cause peak distortion.
-
Mobile Phase Issues: An error in the preparation of a new batch of mobile phase, such as incorrect pH or composition, can significantly impact peak shape.
-
System Leaks: A leak in the system can lead to pressure fluctuations and distorted peaks.
-
Injector Problems: A failing injector rotor seal can introduce contaminants or cause sample stream distortion.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
Peak tailing is characterized by an asymmetrical peak with a "tail" extending from the back of the peak.
// Path for "Yes" to check_all_peaks yes_all_peaks [label="Yes", fontcolor="#34A853"]; physical_issue [label="Indicates a Physical Issue", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_frit [label="Check for blocked column frit", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_void [label="Check for column void", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for "No" to check_all_peaks no_all_peaks [label="No", fontcolor="#EA4335"]; chemical_issue [label="Indicates a Chemical Issue", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_mobile_phase [label="Optimize Mobile Phase\n(pH, buffer)", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_chem [label="Evaluate Column Chemistry\n(endcapping, polar-embedded)", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_sample_overload [label="Check for Sample Overload", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution_physical [label="Solution:\n- Backflush column\n- Replace column/frit", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_chemical [label="Solution:\n- Adjust mobile phase pH\n- Use appropriate buffer\n- Try a different column\n- Reduce sample concentration", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> physical_issue [label=yes_all_peaks]; physical_issue -> check_frit -> solution_physical; physical_issue -> check_void -> solution_physical;
check_all_peaks -> chemical_issue [label=no_all_peaks]; chemical_issue -> check_mobile_phase -> solution_chemical; chemical_issue -> check_column_chem -> solution_chemical; chemical_issue -> check_sample_overload -> solution_chemical; } dot Troubleshooting workflow for peak tailing.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | The interaction between basic functional groups on an analyte and ionized silanol groups on the silica (B1680970) packing is a primary cause of tailing. For corticosteroids like Ciclesonide, this can be a significant factor. Solutions: - Adjust Mobile Phase pH: Lowering the pH of the mobile phase can minimize silanol ionization and reduce tailing. - Use Buffers: Incorporating a buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) into the mobile phase can help control the pH and mask silanol interactions. - Select an Appropriate Column: Utilize a column with end-capping or a polar-embedded stationary phase to shield the analyte from residual silanols. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to peak tailing. Solutions: - Reduce Injection Volume: Inject a smaller volume of your sample. - Dilute the Sample: Decrease the concentration of your sample. |
| Column Contamination/Void | Accumulation of contaminants at the column inlet or the formation of a void in the packing material can distort the flow path and cause tailing. Solutions: - Use a Guard Column: A guard column can protect the analytical column from contaminants. - Backflush the Column: Reversing the column and flushing it with a strong solvent may remove particulate matter from the inlet frit. - Replace the Column: If the packing bed is compromised, the column may need to be replaced. |
| Extra-Column Volume | Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing. Solution: - Minimize Tubing Length and Diameter: Use shorter, narrower internal diameter tubing (e.g., 0.005" PEEK) to reduce dead volume. |
Guide 2: Addressing Peak Fronting
Peak fronting, also described as a "shark fin" or "sailboat" shape, is when the front of the peak is sloped.
// Path for "Yes" to check_overload yes_overload [label="Yes", fontcolor="#34A853"]; overload_issue [label="Likely Sample Overload", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; reduce_concentration [label="Reduce Sample Concentration\n or Injection Volume", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for "No" to check_overload no_overload [label="No", fontcolor="#EA4335"]; other_issues [label="Consider Other Issues", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent_mismatch [label="Check Sample Solvent vs.\n Mobile Phase Compatibility", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_collapse [label="Check for Column Collapse\n(sudden retention time shift)", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="Is Column Temperature Too Low?", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution_overload [label="Solution:\n- Dilute sample\n- Inject smaller volume", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_other [label="Solution:\n- Dissolve sample in mobile phase\n- Replace column\n- Increase column temperature", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_overload; check_overload -> overload_issue [label=yes_overload]; overload_issue -> reduce_concentration -> solution_overload;
check_overload -> other_issues [label=no_overload]; other_issues -> check_solvent_mismatch -> solution_other; other_issues -> check_column_collapse -> solution_other; other_issues -> check_temp -> solution_other; } dot Troubleshooting workflow for peak fronting.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Sample Overload | This is the most common cause of peak fronting. When the concentration of the analyte is too high, it can saturate the stationary phase at the column inlet. Solutions: - Dilute the Sample: A 1-to-10 dilution can often resolve the issue. - Reduce Injection Volume: Injecting a smaller volume will decrease the mass of analyte on the column. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to fronting. Solution: - Dissolve Sample in Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, use the smallest possible volume. |
| Column Collapse | A sudden physical change in the column packing, often due to operating outside the recommended pH or temperature range, can cause fronting. This is usually accompanied by a significant decrease in retention time. Solution: - Replace the Column: A collapsed column cannot be repaired and must be replaced. |
| Low Column Temperature | In some cases, a column temperature that is too low can contribute to peak fronting. Solution: - Increase Column Temperature: Using a column oven to increase and control the temperature can improve peak shape. |
Guide 3: Addressing Split Peaks
Split peaks appear as two or more peaks for a single analyte.
// Path for "Yes" to check_all_peaks yes_all_peaks [label="Yes", fontcolor="#34A853"]; system_issue [label="Indicates a System-Wide Issue", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_frit_contamination [label="Check for Blocked/Contaminated Frit", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_column_void [label="Check for Column Void/Channeling", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path for "No" to check_all_peaks no_all_peaks [label="No", fontcolor="#EA4335"]; analyte_specific_issue [label="Indicates an Analyte-Specific Issue", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_solvent_strength [label="Is Injection Solvent Stronger\n than Mobile Phase?", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_coelution [label="Possibility of Co-eluting Peak?", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_mobile_phase_pH [label="Is Mobile Phase pH near\n Analyte's pKa?", shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];
solution_system [label="Solution:\n- Replace frit/column\n- Use guard column", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; solution_analyte [label="Solution:\n- Dissolve sample in mobile phase\n- Adjust method to improve resolution\n- Adjust mobile phase pH", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_all_peaks; check_all_peaks -> system_issue [label=yes_all_peaks]; system_issue -> check_frit_contamination -> solution_system; system_issue -> check_column_void -> solution_system;
check_all_peaks -> analyte_specific_issue [label=no_all_peaks]; analyte_specific_issue -> check_solvent_strength -> solution_analyte; analyte_specific_issue -> check_coelution -> solution_analyte; analyte_specific_issue -> check_mobile_phase_pH -> solution_analyte; } dot Troubleshooting workflow for split peaks.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Blocked Column Frit or Contamination | If the inlet frit of the column is partially blocked, it can disrupt the flow path of the sample, causing it to split. This will typically affect all peaks in the chromatogram. Solution: - Replace the Frit or Column: If flushing does not resolve the issue, the frit or the entire column may need to be replaced. |
| Column Void or Channeling | A void or channel in the stationary phase can create multiple paths for the analyte to travel, resulting in split peaks. Solution: - Replace the Column: This issue is generally not correctable, and the column should be replaced. |
| Strong Injection Solvent | Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause the analyte band to spread and split at the column inlet. Solution: - Use a Weaker Sample Solvent: Ideally, dissolve the sample in the mobile phase. If a different solvent is required, it should be weaker than the mobile phase. |
| Co-eluting Impurity | What appears to be a split peak may actually be two different compounds eluting very close together. Solution: - Modify the Method for Better Resolution: Adjusting the mobile phase composition, gradient, or temperature can help to separate the two components. Injecting a smaller sample volume can also help confirm if there are two separate peaks. |
| Mobile Phase pH near Analyte pKa | If the pH of the mobile phase is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, which may chromatograph differently and result in a split or shouldered peak. Solution: - Adjust Mobile Phase pH: Choose a mobile phase pH that is at least 1.5-2 pH units away from the analyte's pKa to ensure it is in a single form. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of Ciclesonide, which can be adapted for this compound. This compound is often used as an internal standard in LC-MS/MS methods.
Method 1: Reversed-Phase HPLC for Ciclesonide
-
Column: Zorbax SB C8, 5 µm (150 x 4.6 mm)
-
Mobile Phase A: 0.2% v/v perchloric acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A gradient program would be used to achieve separation. A typical starting point could be a higher percentage of Mobile Phase A, ramping to a higher percentage of Mobile Phase B to elute the analyte.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the initial mobile phase composition.
Method 2: Isocratic Reversed-Phase HPLC for Ciclesonide
-
Column: Waters Symmetry C18, 5 µm (250 x 4.6 mm)
-
Mobile Phase: 85% Ethanol, 15% Water
-
Flow Rate: 1.1 mL/min
-
Detection: UV at 242 nm
-
Sample Preparation: Dissolve the sample in the mobile phase.
Quantitative Data Summary
The following table summarizes typical HPLC parameters used for the analysis of Ciclesonide, which can serve as a starting point for method development for this compound.
| Parameter | Method 1 (Gradient) | Method 2 (Isocratic) | Method 3 (LC-MS/MS) |
| Column Type | Zorbax SB C8 | Waters Symmetry C18 | C18 |
| Particle Size | 5 µm | 5 µm | Not Specified |
| Column Dimensions | 150 x 4.6 mm | 250 x 4.6 mm | Not Specified |
| Mobile Phase A | 0.2% v/v Perchloric Acid in Water | 85% Ethanol, 15% Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | - | Methanol |
| Elution Type | Gradient | Isocratic | Gradient |
| Flow Rate | 1.0 mL/min | 1.1 mL/min | Not Specified |
| Detection | UV at 230 nm | UV at 242 nm | MS/MS (APCI) |
References
Technical Support Center: Minimizing Ion Suppression with Ciclesonide-d11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ciclesonide-d11 as an internal standard in LC-MS/MS assays. The following information is designed to help you identify, troubleshoot, and minimize ion suppression to ensure accurate and reliable quantification of Ciclesonide.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing Ciclesonide?
A1: Ion suppression is a phenomenon in mass spectrometry where the ionization efficiency of the target analyte, Ciclesonide, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[3][4] In bioanalytical assays, common sources of ion suppression include phospholipids (B1166683), salts, proteins, and other endogenous molecules that can interfere with the ionization process in the mass spectrometer's ion source.[5]
Q2: How does using this compound help in minimizing the impact of ion suppression?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Because it is structurally and chemically almost identical to Ciclesonide, it co-elutes from the liquid chromatography (LC) column and experiences the same degree of ion suppression as the unlabeled analyte. By calculating the peak area ratio of Ciclesonide to this compound, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise quantification.
Q3: My Ciclesonide signal is low and inconsistent, even with this compound. What are the likely causes?
A3: While this compound compensates for ion suppression, severe suppression can still lead to poor signal intensity for both the analyte and the internal standard, potentially impacting the assay's lower limit of quantification (LLOQ). Common causes for persistent low signal include:
-
Inadequate Sample Preparation: The most effective way to combat ion suppression is to remove interfering matrix components before analysis.
-
Poor Chromatographic Resolution: If Ciclesonide and a significant source of suppression co-elute, the signal can be heavily impacted.
-
Suboptimal Ionization Source Conditions: The choice of ionization technique and its settings can greatly influence signal intensity.
Q4: How can I determine if my Ciclesonide analysis is affected by ion suppression?
A4: Two primary experimental methods can be used to diagnose ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps to identify regions in the chromatogram where ion suppression occurs. A constant flow of Ciclesonide is introduced into the mass spectrometer after the LC column, and a blank matrix extract is injected. A drop in the Ciclesonide signal indicates the retention times of interfering components.
-
Quantitative Post-Extraction Spike Analysis: This method quantifies the extent of ion suppression by comparing the analyte's response in a neat solution to its response in a spiked, extracted blank matrix.
Troubleshooting Guide
If you have confirmed that ion suppression is affecting your Ciclesonide assay, the following troubleshooting steps can help mitigate the issue.
Optimize Sample Preparation
A robust sample preparation protocol is the most critical step in minimizing ion suppression. The goal is to effectively remove matrix components that interfere with ionization, such as phospholipids and proteins.
Recommended Techniques:
-
Solid-Phase Extraction (SPE): This is a highly selective method that can efficiently remove interfering compounds while concentrating Ciclesonide. Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, is particularly effective for complex biological samples.
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for separating Ciclesonide from many matrix components. A study determining Ciclesonide and its active metabolite in human serum utilized 1-chlorobutane (B31608) for extraction.
-
Protein Precipitation (PPT): While a simpler method, PPT may not be sufficient to remove all interfering components, especially phospholipids.
The following diagram illustrates a decision-making workflow for selecting an appropriate sample preparation method.
Caption: Decision workflow for selecting a sample preparation method.
Modify Chromatographic Conditions
Improving the chromatographic separation between Ciclesonide and interfering matrix components is a crucial step.
-
Adjust the Gradient: A shallower gradient can enhance the resolution between Ciclesonide and co-eluting peaks.
-
Change the Column Chemistry: If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl) to alter selectivity and shift the retention time of Ciclesonide away from interfering peaks.
Alter Mass Spectrometry and Ionization Parameters
-
Switch Ionization Technique: Atmospheric Pressure Photoionization (APPI) has been shown to be a highly selective and sensitive ionization source for the analysis of Ciclesonide and its active metabolite, potentially offering advantages over Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in terms of reducing matrix effects. One study achieved a lower limit of quantification (LLOQ) of 1 pg/mL in human serum using LC-APPI-MS/MS.
-
Optimize Ion Source Parameters: Fine-tuning parameters such as gas flows, temperatures, and voltages can help to improve the ionization efficiency of Ciclesonide relative to background ions.
Quantitative Data Summary
The following tables summarize the performance of a validated LC-APPI-MS/MS method for the simultaneous determination of Ciclesonide (CIC) and its active metabolite, Desisobutyryl-ciclesonide (des-CIC), in human serum using this compound (CIC-d11) and des-CIC-d11 as internal standards.
Table 1: Method Precision and Accuracy
| Analyte | QC Level | Concentration (pg/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Intra-assay Accuracy (%) | Inter-assay Accuracy (%) |
| CIC | Low | 3 | ≤8.1 | ≤9.6 | 93.3 - 109.7 | 96.0 - 100.3 |
| Mid | 150 | ≤8.1 | ≤9.6 | 93.3 - 109.7 | 96.0 - 100.3 | |
| High | 380 | ≤8.1 | ≤9.6 | 93.3 - 109.7 | 96.0 - 100.3 | |
| des-CIC | Low | 3 | ≤6.2 | ≤6.3 | 97.3 - 104.0 | 99.3 - 100.3 |
| Mid | 150 | ≤6.2 | ≤6.3 | 97.3 - 104.0 | 99.3 - 100.3 | |
| High | 380 | ≤6.2 | ≤6.3 | 97.3 - 104.0 | 99.3 - 100.3 |
Table 2: Extraction Recovery and Stability
| Analyte | Parameter | Result |
| CIC & des-CIC | Extraction Recovery | ~85% |
| Bench-top Stability (24h) | 94.0% - 101.3% | |
| Freeze-Thaw Stability (3 cycles) | 99.3% - 103.7% | |
| Long-term Stability (-20°C & -70°C) | Stable for up to 706 days |
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
This experiment helps to identify at which retention times co-eluting matrix components cause ion suppression.
Caption: Diagram of a post-column infusion setup.
Procedure:
-
Prepare Ciclesonide Infusion Solution: Prepare a solution of Ciclesonide in your mobile phase at a concentration that provides a stable, mid-range signal on your mass spectrometer.
-
Set up the Infusion: Use a syringe pump to deliver the Ciclesonide solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream via a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the System: Allow the infusion to proceed until a stable baseline signal for Ciclesonide is observed.
-
Inject Blank Matrix: Inject a blank matrix sample that has been processed through your sample preparation procedure.
-
Analyze the Chromatogram: Monitor the Ciclesonide MRM transition. Any significant drop in the baseline signal indicates a region of ion suppression. Compare the retention time of the suppression zone with the retention time of your Ciclesonide peak from a standard injection.
Protocol 2: Quantitative Matrix Effect Assessment using Post-Extraction Spike
This experiment quantifies the degree of ion suppression or enhancement.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike a known amount of Ciclesonide and this compound into the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank biological matrix using your established procedure. Spike the same amount of Ciclesonide and this compound as in Set A into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the same amount of Ciclesonide and this compound as in Set A into the blank biological matrix before the extraction procedure. (This set is primarily for assessing recovery).
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both Ciclesonide and this compound.
-
Calculate the Matrix Effect (ME):
-
ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.
-
-
Calculate the Internal Standard Normalized Matrix Effect:
-
This is the more relevant measure when using a stable isotope-labeled internal standard.
-
MEIS-Normalized (%) = [(Peak Area Analyte in Set B / Peak Area IS in Set B) / (Peak Area Analyte in Set A / Peak Area IS in Set A)] * 100
-
A value close to 100% demonstrates that this compound is effectively compensating for the matrix effect.
-
References
Technical Support Center: Deuterated Internal Standards in Bioanalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using deuterated internal standards (IS) in bioanalysis.
Table of Contents
-
Isotopic Crosstalk and Interference
-
Deuterium Exchange (Back-Exchange)
-
Chromatographic Isotope Effects
-
Purity of Deuterated Internal Standards
-
Differential Matrix Effects
Isotopic Crosstalk and Interference
Q1: I am observing a signal for my analyte in my blank samples that are spiked only with the deuterated internal standard. What is causing this?
A1: This is likely due to either isotopic contribution from the analyte to the internal standard channel (crosstalk) or the presence of the unlabeled analyte as an impurity in the internal standard material.[1]
-
Isotopic Contribution (Crosstalk): Naturally occurring heavy isotopes of the analyte (e.g., ¹³C) can contribute to the mass spectrometric signal of the deuterated internal standard.[1][2] This is more pronounced for high molecular weight analytes or those containing elements with abundant heavy isotopes like chlorine or bromine.[1]
-
Impurity: The deuterated internal standard may contain a small amount of the unlabeled analyte as an impurity from its synthesis.[1]
Troubleshooting Guide: Isotopic Crosstalk
Step 1: Assess the Contribution of Analyte to the Internal Standard Signal
-
Experiment: Prepare a series of calibration standards without the internal standard. Analyze these samples and monitor the mass transition of the internal standard.
-
Expected Outcome: If you observe a signal in the internal standard's mass transition that increases with the analyte concentration, this confirms isotopic crosstalk.
Step 2: Evaluate the Purity of the Internal Standard
-
Experiment: Prepare a solution containing only the deuterated internal standard and analyze it. Monitor the mass transition of the unlabeled analyte.
-
Expected Outcome: A signal in the analyte's mass transition indicates that the internal standard is impure and contains some of the unlabeled analyte.
Step 3: Mitigation Strategies
-
Increase Mass Difference: The mass difference between the analyte and the deuterated IS should ideally be at least 4-5 Da to minimize crosstalk.
-
Optimize IS Concentration: Increasing the internal standard concentration can reduce the relative contribution of the analyte's isotopic signal.
Experimental Protocol: Assessing Isotopic Crosstalk
Objective: To quantify the contribution of the analyte's signal to the deuterated internal standard's signal.
Materials:
-
Analyte stock solution
-
Deuterated internal standard stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
Procedure:
-
Prepare a series of calibration standards of the analyte in the blank matrix, covering the expected analytical range.
-
Do not add the deuterated internal standard to these calibration standards.
-
Prepare a zero sample (blank matrix with no analyte or IS).
-
Analyze the samples using the established LC-MS/MS method.
-
Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard in all samples.
-
Calculate the peak area of the signal observed in the internal standard channel for each calibrant.
-
Plot the observed peak area in the IS channel against the analyte concentration. A linear relationship indicates isotopic crosstalk.
References
Technical Support Center: Ciclesonide & Ciclesonide-d11 Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering chromatographic co-elution issues with Ciclesonide and its deuterated internal standard, Ciclesonide-d11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound is a deuterium-labeled version of Ciclesonide.[1] It is commonly used as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy and precision of quantifying Ciclesonide in biological samples.[1][2] Since its chemical and physical properties are very similar to Ciclesonide, it behaves similarly during sample preparation and chromatographic separation, helping to correct for variations in the analytical process.
Q2: What are the common causes of peak co-elution in chromatography?
A2: Peak co-elution, where two or more compounds elute from the chromatographic column at the same or very similar times, can be caused by several factors. These include:
-
Insufficient chromatographic resolution: The column and mobile phase conditions may not be adequate to separate the compounds of interest.
-
Column overload: Injecting too much sample can lead to broadened and overlapping peaks.[3]
-
Inappropriate injection solvent: Using a solvent that is much stronger than the mobile phase can cause peak distortion and splitting.[4]
-
Column contamination or degradation: Buildup of contaminants or loss of stationary phase can degrade column performance.
-
Extra-column effects: Excessive tubing length or dead volume in the system can contribute to peak broadening.
Q3: Why might I see co-elution with Ciclesonide and this compound specifically?
A3: Co-elution between Ciclesonide and its deuterated internal standard is a specific challenge that can arise from their structural similarities. A key factor for Ciclesonide is that it is a chiral molecule, existing as a mixture of epimers (R and S isomers). The commercially available this compound may also be a mixture of diastereomers. If the chromatographic method is not optimized to separate these different stereoisomers, they can co-elute, leading to inaccurate quantification.
Q4: What are the initial steps to troubleshoot co-elution of my analyte and internal standard?
A4: A logical first step is to determine if the issue is with the method/sample or the instrument itself.
-
Check system suitability: Inject a standard mixture to ensure the system is performing as expected in terms of peak shape, retention time, and resolution.
-
Review method parameters: Double-check that the correct mobile phase composition, gradient, flow rate, and column temperature are being used.
-
Prepare fresh samples and mobile phases: Contamination or degradation of samples or mobile phase components can lead to chromatographic problems.
Troubleshooting Guide: Resolving Ciclesonide and this compound Co-elution
This guide provides a systematic approach to resolving co-elution issues.
Step 1: Initial Assessment and System Verification
Before modifying the chromatographic method, it's essential to ensure the LC-MS system is functioning correctly.
Troubleshooting Workflow: Initial System Check
Caption: Initial troubleshooting workflow for co-elution.
Step 2: Method Optimization for Improved Resolution
If the system is working correctly, the next step is to optimize the chromatographic method to improve the separation of Ciclesonide and this compound, including their respective epimers.
Experimental Protocol: Method Development for Ciclesonide Separation
-
Mobile Phase Modification:
-
Organic Modifier: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous phase. Create a series of mobile phases with, for example, 5% increments/decrements of the organic component.
-
Aqueous Phase pH: Adjust the pH of the aqueous portion of the mobile phase. Since Ciclesonide's structure contains functional groups whose ionization can be affected by pH, altering the pH can change its retention characteristics. Use a pH meter and appropriate buffers to test a range of pH values (e.g., from 3 to 7).
-
Additive Concentration: If using an additive like formic acid or ammonium (B1175870) acetate, vary its concentration to see the effect on peak shape and retention.
-
-
Gradient Optimization:
-
If using a gradient elution, adjust the slope of the gradient. A shallower gradient provides more time for compounds to separate on the column.
-
Introduce isocratic holds at certain points in the gradient to allow for better separation of closely eluting peaks.
-
-
Column Chemistry Evaluation:
-
If resolution cannot be achieved on the current column, consider a column with a different stationary phase. For example, if you are using a C18 column, a C8 or a phenyl-hexyl column may offer different selectivity.
-
For separating the epimers of Ciclesonide, a chiral stationary phase (CSP) may be necessary. There are various types of CSPs, including those based on cyclodextrins or cellulose (B213188) derivatives, which can provide enantioselective separation.
-
-
Temperature Adjustment:
-
Vary the column temperature. Lowering the temperature can sometimes increase resolution, while increasing it can improve peak shape and reduce run times.
-
Logical Relationship: Method Parameter Adjustment
References
- 1. veeprho.com [veeprho.com]
- 2. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. zefsci.com [zefsci.com]
- 4. agilent.com [agilent.com]
Technical Support Center: Ciclesonide-d11 in Bioanalytical Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for assays involving Ciclesonide-d11. Accurate quantification of Ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), is critical for pharmacokinetic and metabolism studies. The purity of the deuterated internal standard, this compound, is a key factor in achieving accurate and reliable results.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound a critical factor in my assay?
A1: The purity of this compound, used as an internal standard (IS), is crucial for accurate quantification.[1][2] The most significant issue is the potential presence of unlabeled Ciclesonide as an impurity.[3] This contamination can lead to a falsely elevated signal for the analyte, resulting in an overestimation of its concentration, particularly at the lower limit of quantification (LLOQ).[1]
Q2: What are the common analytical challenges when using this compound as an internal standard?
A2: Beyond purity, several challenges can arise when using deuterated internal standards like this compound. These include:
-
Isotopic Crosstalk: Interference between the mass spectrometric signals of the analyte and the internal standard. This is more likely when the mass difference between the analyte and the IS is small.[3]
-
Deuterium (B1214612) Exchange: The replacement of deuterium atoms on the internal standard with hydrogen atoms from the surrounding environment, which can be influenced by pH and temperature.
-
Chromatographic Isotope Effects: Slight differences in retention times between the deuterated internal standard and the unlabeled analyte due to the kinetic isotope effect.
-
Differential Matrix Effects: Variations in the degree of ion suppression or enhancement between the analyte and the internal standard caused by components of the biological matrix.
Q3: My this compound internal standard and Ciclesonide analyte show different retention times. What could be the cause and how can I address it?
A3: A slight shift in retention time between a deuterated internal standard and the corresponding analyte is a known phenomenon called the "chromatographic isotope effect". This occurs because the carbon-deuterium bond is slightly stronger than the carbon-hydrogen bond, which can lead to minor differences in chromatographic behavior. While typically small, this can be problematic if it leads to differential matrix effects. To address this, ensure your chromatographic method is robust and that the peak integration is accurate for both the analyte and the internal standard. If significant separation occurs, you may need to re-evaluate your chromatographic conditions.
Q4: I am observing a signal for Ciclesonide in my blank samples that are only spiked with this compound. What is the likely cause?
A4: This strongly suggests that your this compound internal standard is contaminated with unlabeled Ciclesonide. It is essential to perform an experiment to assess the contribution of the internal standard to the analyte signal.
Troubleshooting Guides
Issue 1: Inaccurate Results at Low Concentrations
Symptom: The assay shows poor accuracy and precision for quality control (QC) samples at the lower limit of quantification (LLOQ).
Possible Cause: The purity of the this compound internal standard may be insufficient, with the presence of unlabeled Ciclesonide contributing to the analyte signal.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate low concentration results.
Issue 2: High Variability in Internal Standard Response
Symptom: The peak area of the this compound internal standard is inconsistent across samples in the same batch.
Possible Causes:
-
Inconsistent sample preparation (e.g., extraction recovery).
-
Matrix effects causing ion suppression or enhancement.
-
Instability of the deuterated internal standard (deuterium exchange).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high internal standard response variability.
Data Presentation
Table 1: Impact of this compound Purity on Assay Accuracy
| This compound Purity | Contribution of IS to Analyte Signal at LLOQ | Observed LLOQ Concentration (pg/mL) | Accuracy (%) at LLOQ |
| 99.9% | 0.5% | 1.05 | 105% |
| 99.5% | 2.5% | 1.25 | 125% |
| 99.0% | 5.0% | 1.50 | 150% |
| 98.0% | 10.0% | 2.00 | 200% |
| This is hypothetical data for illustrative purposes. |
Table 2: Bioanalytical Method Parameters for Ciclesonide and des-CIC
| Parameter | Ciclesonide | des-isobutyryl-ciclesonide (des-CIC) |
| Internal Standard | This compound | des-CIC-d11 |
| LLOQ in Human Serum | 1 pg/mL | 1 pg/mL |
| Calibration Range | 1-500 pg/mL | 1-500 pg/mL |
| Inter-assay Precision (CV%) | < 9.6% | < 9.6% |
| Inter-assay Accuracy (Bias%) | ± 4.0% | ± 4.0% |
| Extraction Recovery | ~85% | ~85% |
Experimental Protocols
Protocol 1: Assessment of Unlabeled Analyte in this compound
Objective: To quantify the amount of unlabeled Ciclesonide present as an impurity in the this compound internal standard.
Methodology:
-
Prepare a this compound Solution: Prepare a solution of this compound in the assay solvent at the same concentration used for spiking into the samples.
-
Prepare a Blank Sample: Use a sample of the biological matrix (e.g., human serum) that is known to be free of Ciclesonide.
-
Spike the Blank: Add the this compound solution to the blank matrix.
-
Sample Preparation: Process the spiked blank sample using the established extraction procedure.
-
LC-MS/MS Analysis:
-
Inject the extracted sample into the LC-MS/MS system.
-
Monitor the mass transition (MRM) for the unlabeled Ciclesonide.
-
-
Data Analysis:
-
Measure the peak area of the signal corresponding to unlabeled Ciclesonide.
-
Compare this response to the peak area of the LLOQ standard.
-
The response of the unlabeled analyte in the this compound solution should be less than 5% of the LLOQ response for the analyte.
-
Protocol 2: Evaluation of Isotopic Crosstalk
Objective: To determine the degree of interference from the analyte to the internal standard signal and vice-versa.
Methodology:
-
Prepare Calibration Standards without IS: Prepare a full set of calibration standards of Ciclesonide in the biological matrix without adding the this compound internal standard.
-
Prepare a Zero Sample: Prepare a blank matrix sample containing this compound but no Ciclesonide.
-
Sample Preparation: Process all samples using the established extraction procedure.
-
LC-MS/MS Analysis:
-
Inject the calibration standards and analyze them by monitoring the mass transition for this compound.
-
Inject the zero sample and monitor the mass transition for Ciclesonide.
-
-
Data Analysis:
-
Analyte Contribution to IS: Plot the peak area observed in the this compound channel versus the concentration of the Ciclesonide standards. A linear relationship indicates isotopic crosstalk. The contribution should be minimal.
-
IS Contribution to Analyte: The response for Ciclesonide in the zero sample should be less than 20% of the LLOQ response.
-
Signaling Pathways and Workflows
Ciclesonide is a prodrug that is converted to its pharmacologically active metabolite, desisobutyryl-ciclesonide (des-CIC), by esterases in the lungs.
References
Optimizing LC gradient for baseline separation of Ciclesonide and its labeled standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing the liquid chromatography (LC) gradient for the baseline separation of Ciclesonide (B122086) and its isotopically labeled internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for separating Ciclesonide and its labeled standard?
A typical starting point for method development is to use a reversed-phase C18 or C8 column with a gradient elution. The mobile phase often consists of an aqueous component with an acid additive (like formic or perchloric acid) and an organic component such as acetonitrile (B52724) or methanol (B129727).[1][2]
Q2: Why am I observing poor peak shape (tailing or fronting) for my analytes?
Poor peak shape can arise from several factors. Peak tailing may be caused by secondary interactions between the analyte and the column material or by a contaminated column.[3] Peak fronting can be a sign of sample overload or injecting a sample in a solvent that is significantly stronger than the initial mobile phase.[4]
Q3: How can I improve the resolution between Ciclesonide and its labeled standard if they are co-eluting?
To improve resolution, you can modify the gradient profile. A shallower gradient (slower increase in organic solvent) will increase the separation time and often improve the resolution between closely eluting peaks.[5] Additionally, optimizing the mobile phase composition, such as changing the organic solvent or the pH of the aqueous phase, can alter selectivity and improve separation. Trying a different column chemistry (e.g., switching from C18 to a phenyl-hexyl phase) can also be effective.
Q4: My retention times are shifting between injections. What is the likely cause?
Retention time instability is often due to issues with the LC system rather than the method chemistry. Common causes include:
-
Leaks in the system: Even a small leak can cause fluctuations in pressure and flow rate.
-
Inadequate column equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Mobile phase preparation: Inconsistent mobile phase preparation or degradation of the mobile phase can lead to shifts. It's recommended to prepare fresh mobile phases regularly.
-
Temperature fluctuations: Using a column oven is crucial for maintaining a stable column temperature and reproducible retention times.
Q5: What should I do if I experience a sudden loss of signal intensity for Ciclesonide and its standard?
A loss in sensitivity can point to several issues. First, check for obvious problems like an incorrect injection volume or sample degradation. If those are ruled out, investigate potential issues with the mass spectrometer, such as a contaminated ion source. On the chromatography side, ensure there are no system leaks and that the column is not clogged, which can be indicated by an increase in backpressure.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of Ciclesonide.
| Symptom | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary analyte interactions with the column; Column contamination. | Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase; Flush the column or replace it if heavily contaminated. |
| Peak Fronting | Sample overload; Sample solvent is stronger than the mobile phase. | Dilute the sample; Prepare the sample in a solvent that is weaker than or matches the initial mobile phase composition. |
| Split Peaks | Partially clogged column frit; Sample precipitating on the column. | Filter all samples before injection; Use an in-line filter to protect the column; Ensure the sample is fully soluble in the mobile phase. |
| Poor Resolution / Co-elution | Gradient is too steep; Non-optimal mobile phase composition. | Decrease the gradient slope (e.g., from a 5-minute to a 10-minute gradient); Experiment with a different organic solvent (e.g., methanol instead of acetonitrile). |
| High Backpressure | Particulate buildup on the column frit or in-line filter; Column contamination. | Replace the in-line filter; Back-flush the column according to the manufacturer's instructions; Ensure samples and mobile phases are filtered. |
| Baseline Drift or Noise | Contaminated mobile phase or detector flow cell; Insufficient mobile phase mixing. | Prepare fresh mobile phases using high-purity solvents; Purge the system to remove air bubbles; Clean the detector flow cell. |
Experimental Protocols
Protocol 1: Generic Starting Gradient for Ciclesonide Analysis
This protocol provides a robust starting point for developing a separation method for Ciclesonide and its labeled standard using a standard C18 column.
1. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile/Water.
-
Stock Solutions: Prepare 1 mg/mL stock solutions of Ciclesonide and the labeled standard in Acetonitrile.
-
Working Solution: Dilute the stock solutions in the sample diluent to a final concentration of approximately 100 ng/mL.
2. LC System Parameters:
-
Column: C18, 2.1 x 100 mm, 1.8 µm.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
UV Detection (if applicable): 242 nm.
3. Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 1.0 | 60 | 40 |
| 8.0 | 10 | 90 |
| 9.0 | 10 | 90 |
| 9.1 | 60 | 40 |
| 12.0 | 60 | 40 |
Summary of Reported LC Conditions
The following table summarizes various reported conditions for the analysis of Ciclesonide, providing a reference for method development.
| Column | Mobile Phase | Flow Rate | Detection | Reference |
| Waters Symmetry C18 (4.6 x 250 mm, 5 µm) | 85% Ethanol, 15% Water | 1.10 mL/min | UV (242 nm) | |
| Zorbax SB C8 (4.6 x 150 mm, 5 µm) | A: 0.2% Perchloric Acid, B: Acetonitrile | 1.2 mL/min | UV (230 nm) | |
| Hypersil BDS C18 (2.1 x 100 mm, 1.7 µm) | 55% Methanol, 45% Acetonitrile | 1.2 mL/min | UV (240 nm) | |
| C18 Column | A: 0.1% Formic Acid, B: Methanol | - | LC-MS/MS (APCI) |
Visual Workflows
Caption: Workflow for LC method development and optimization.
Caption: Common issues and their primary causes in LC analysis.
References
- 1. A Rapid, Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Formoterol Fumarate, Tiotropium Bromide, and Ciclesonide in a Pulmonary Drug Product - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 5. Optimizing separations in online comprehensive two‐dimensional liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation for Ciclesonide
An Objective Comparison of a Stable Isotope-Labeled Internal Standard Method versus a Conventional Internal Standard Approach
For researchers, scientists, and professionals in drug development, the robust bioanalytical method validation for therapeutic agents like the inhaled corticosteroid, ciclesonide (B122086), is paramount for accurate pharmacokinetic and toxicokinetic assessments. This guide provides a detailed comparison of two distinct liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in human serum and plasma.
The primary method highlighted utilizes a stable isotope-labeled internal standard, Ciclesonide-d11, offering a gold standard for bioanalysis. The alternative method employs a structurally similar but non-isotopic internal standard, mifepristone (B1683876). This guide will delve into the experimental protocols of each method and present a comparative analysis of their performance based on published validation data.
Performance Comparison
The selection of an appropriate internal standard is critical to account for variability during sample preparation and analysis. A stable isotope-labeled internal standard, such as this compound, is chemically and physically almost identical to the analyte, ensuring it experiences similar extraction recovery, ionization efficiency, and potential matrix effects. This leads to more accurate and precise quantification.
| Validation Parameter | Method 1: this compound Internal Standard | Method 2: Mifepristone Internal Standard |
| Linearity Range (pg/mL) | CIC & des-CIC: 1 - 500 | CIC & des-CIC: 10 - 10,000 |
| Correlation Coefficient (r²) | > 0.99[1][2] | Not explicitly stated, but linearity was achieved |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 1[1][2] | 10[3] |
| Inter-assay Precision (% CV) | ≤ 9.6%[1][2] | Not explicitly stated |
| Inter-assay Accuracy (% Bias) | ± 4.0%[1][2] | Not explicitly stated |
| Extraction Recovery | ~85% for both analytes[1][2] | Not explicitly stated |
| Sample Matrix | Human Serum[1][2] | Human Plasma[3] |
| Ionization Technique | APPI (Atmospheric Pressure Photoionization)[1][2] | APCI (Atmospheric Pressure Chemical Ionization)[3] |
Experimental Protocols
A detailed understanding of the methodologies is crucial for replicating and comparing these bioanalytical methods.
Method 1: this compound as Internal Standard
This ultrasensitive method was developed for the simultaneous determination of ciclesonide and its active metabolite, des-CIC, in human serum.[1][2]
Sample Preparation:
-
Serum samples (0.500 mL) are extracted using 1-chlorobutane.[1][2]
-
This compound and des-CIC-d11 are used as the internal standards.[1][2]
Liquid Chromatography:
Mass Spectrometry:
-
Detection is performed using a tandem mass spectrometer equipped with an Atmospheric Pressure Photoionization (APPI) source.[1][2]
Method 2: Mifepristone as Internal Standard
This method was developed for the simultaneous determination of ciclesonide and des-CIC in human plasma.[3]
Sample Preparation:
-
Plasma samples are extracted using methyl tert-butyl ether.[3]
-
Mifepristone is used as the internal standard.[3]
Liquid Chromatography:
-
Separation is achieved on a C18 column.[3]
-
The mobile phase consists of a mixture of 0.1% formic acid solution and methanol (B129727) with a linear gradient elution.[3]
Mass Spectrometry:
-
Detection is carried out using a tandem mass spectrometer with a positive Atmospheric Pressure Chemical Ionization (APCI) source.[3]
-
Quantification is performed using selective multiple reaction monitoring (SRM).[3]
Experimental Workflow
The following diagram illustrates the key steps in the bioanalytical method validation for ciclesonide using this compound as the internal standard.
Caption: Workflow for Ciclesonide Bioanalysis using this compound.
Conclusion
The use of a stable isotope-labeled internal standard like this compound in the bioanalytical method for ciclesonide and its active metabolite demonstrates superior sensitivity with a lower limit of quantification of 1 pg/mL compared to the 10 pg/mL achieved with the mifepristone internal standard method.[1][2][3] The detailed validation data for the this compound method, including high precision, accuracy, and recovery, underscores its robustness for clinical and pharmacokinetic studies. While the mifepristone method is also validated and suitable for its intended purpose, the this compound method offers a higher degree of confidence in the analytical results due to the inherent advantages of using a stable isotope-labeled internal standard. Researchers should consider the required sensitivity and the specific goals of their study when selecting the most appropriate bioanalytical method.
References
- 1. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontagelab.com [frontagelab.com]
- 3. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Ciclesonide Quantification: A Comparative Guide to Using Ciclesonide-d11
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Ciclesonide is paramount for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This guide provides a comprehensive comparison of analytical methodologies, with a focus on the use of Ciclesonide-d11 as an internal standard to ensure the highest fidelity in bioanalytical results.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. By mimicking the physicochemical properties of the analyte, this compound co-elutes and experiences similar ionization effects, effectively compensating for variations during sample preparation and analysis. This leads to superior accuracy and precision compared to other quantification strategies.
Comparative Analysis of Quantification Methods
The following tables summarize the performance of a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method utilizing this compound as an internal standard against an alternative High-Performance Liquid Chromatography with UV detection (HPLC-UV) method.
Table 1: Performance Characteristics of Ciclesonide Quantification Methods
| Parameter | LC-MS/MS with this compound | HPLC-UV |
| Internal Standard | This compound | Not explicitly used in cited methods |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL[1] | Considerably higher than LC-MS/MS |
| Linearity (r²) | > 0.99[1] | > 0.999 |
| Accuracy (% Bias or % Recovery) | Within ± 4.0% bias[1] | 99.6% recovery |
| Precision (% CV or % RSD) | Within 9.6% CV (inter-assay)[1] | 0.20% RSD (intermediate precision) |
Table 2: Detailed Accuracy and Precision Data for LC-MS/MS with this compound
| Quality Control (QC) Level | Intra-assay Precision (% CV) | Inter-assay Precision (% CV) | Intra-assay Accuracy (% Bias) | Inter-assay Accuracy (% Bias) |
| Low | ≤ 8.1 | ≤ 9.6 | -6.7 to 9.7 | -4.0 to 0.3 |
| Medium | ≤ 6.2 | ≤ 6.3 | -2.7 to 4.0 | -0.7 to 0.3 |
| High | ≤ 5.5 | ≤ 5.8 | -1.5 to 2.3 | -1.8 to -0.5 |
Data synthesized from a study by Chen et al. (2020).[1][2]
While the HPLC-UV method demonstrates excellent precision and accuracy for bulk drug analysis, the LC-MS/MS method with this compound offers unparalleled sensitivity, making it the superior choice for analyzing biological matrices where Ciclesonide concentrations are typically very low.
The Role of Deuterated Internal Standards
The use of a deuterated internal standard like this compound is crucial for mitigating matrix effects, which are a common source of variability and inaccuracy in bioanalysis. Structural analogs, such as prednisolone (B192156) or mifepristone, have been used as internal standards in some corticosteroid assays. However, these non-deuterated standards may not perfectly mimic the extraction recovery and ionization behavior of Ciclesonide, potentially leading to less reliable results. Stable isotope-labeled standards are the preferred choice for robust and accurate quantification in complex biological samples.
Experimental Protocols
LC-MS/MS Method with this compound
This protocol is based on an ultrasensitive method for the simultaneous determination of Ciclesonide and its active metabolite, Desisobutyryl-ciclesonide (des-CIC), in human serum.[1]
1. Sample Preparation:
-
To a 0.500 mL serum sample, add the internal standard solution (this compound and des-CIC-d11).
-
Perform liquid-liquid extraction with 1-chlorobutane.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
2. Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).
-
Flow Rate: Typically 0.5-1.0 mL/min.
3. Mass Spectrometry:
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions for Ciclesonide, des-CIC, and their deuterated internal standards.
HPLC-UV Method
This protocol is a general representation for the quantification of Ciclesonide in pharmaceutical formulations.
1. Sample Preparation:
-
Accurately weigh and dissolve the Ciclesonide sample in a suitable solvent (e.g., ethanol (B145695)/water mixture).
-
Filter the solution prior to injection.
2. High-Performance Liquid Chromatography:
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of ethanol and water (e.g., 85:15 v/v).
-
Flow Rate: 1.10 mL/min.
-
Detection: UV detector at 242 nm.
Visualizing the Process
To further elucidate the concepts discussed, the following diagrams illustrate the metabolic pathway of Ciclesonide and the analytical workflow.
Caption: Metabolic activation of Ciclesonide to its active form, des-Ciclesonide.
Caption: A typical workflow for Ciclesonide quantification using LC-MS/MS.
References
Ciclesonide Assay Performance: A Comparative Analysis of Bioanalytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of ciclesonide (B122086) and its active metabolite, des-ciclesonide, is paramount for pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of various analytical methods for ciclesonide determination, with a focus on the linearity and range of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay utilizing a deuterated internal standard.
This document delves into the experimental data supporting different methodologies, offering a clear comparison to aid in selecting the most appropriate assay for specific research needs.
Performance Comparison of Ciclesonide Assays
The selection of an appropriate analytical method is critical for obtaining reliable data in preclinical and clinical studies. The following table summarizes the linearity and range of different published methods for the quantification of ciclesonide, providing a clear comparison of their performance characteristics.
| Method | Analyte(s) | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Lower Limit of Quantification (LLOQ) |
| LC-APPI-MS/MS | Ciclesonide & des-Ciclesonide | CIC-d11 & des-CIC-d11 | 1 - 500 pg/mL | > 0.99 | 1 pg/mL[1][2] |
| LC-APCI-MS/MS | Ciclesonide & des-Ciclesonide | Mifepristone | 10 - 10,000 pg/mL | Not Reported | 10 pg/mL[3][4] |
| HPLC-MS/MS with APPI | Ciclesonide & des-Ciclesonide | D11-CIC & D11-CIC-M1 | 10 - 1000 pg/mL | Not Reported | 10 pg/mL[5] |
| UPLC | Ciclesonide | Prednisolone | 8 - 40 µg/mL | 0.9978 | 2.54 µg/mL |
| RP-HPLC | Ciclesonide | Not Specified | 10% to 150% of an unspecified nominal concentration | 0.9999 | Not Reported |
Experimental Protocols
Key Experiment: Ultrasensitive LC-APPI-MS/MS for Ciclesonide and Des-Ciclesonide in Human Serum
This method demonstrates high sensitivity and is suitable for studies with low systemic exposure to ciclesonide.
1. Sample Preparation:
-
A 0.500 mL aliquot of human serum is used.
-
The sample is extracted using 1-chlorobutane.
-
Deuterated internal standards, CIC-d11 and des-CIC-d11, are added to the sample prior to extraction to correct for matrix effects and variability in recovery.
2. Liquid Chromatography:
-
A reversed-phase liquid chromatography system is employed.
-
The total analysis time is 4.7 minutes per injection.
3. Mass Spectrometry:
-
Detection is performed using an atmospheric pressure photoionization (APPI) source coupled with a tandem mass spectrometer (MS/MS).
-
APPI is a highly selective and sensitive ionization technique, contributing to the low limit of quantification.
Visualizing the Workflow and Method Comparison
To better illustrate the experimental process and the logical relationships between the different analytical methods, the following diagrams are provided.
References
- 1. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontagelab.com [frontagelab.com]
- 3. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Internal Standards for Ciclesonide Analysis: Ciclesonide-d11 vs. Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of ciclesonide (B122086), a corticosteroid used in the treatment of asthma and allergic rhinitis, is crucial for pharmacokinetic, bioequivalence, and clinical studies. The choice of an appropriate internal standard is a critical factor in the development of robust and reliable bioanalytical methods, typically employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). An ideal internal standard should mimic the analyte's behavior throughout sample preparation and analysis to compensate for variability.
This guide provides a comprehensive comparison of a stable isotope-labeled (SIL) internal standard, Ciclesonide-d11, with a structural analog, mifepristone, for the analysis of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC). The data presented is based on two separate validated bioanalytical methods, and while not a direct head-to-head comparison, it offers valuable insights into the performance of each type of internal standard.
Quantitative Performance Data
The selection of an internal standard significantly impacts the performance of a bioanalytical method. The following tables summarize the validation data from two distinct LC-MS/MS methods for the quantification of ciclesonide and its active metabolite. Method 1 utilizes the stable isotope-labeled internal standards this compound (CIC-d11) and des-CIC-d11.[1][2] Method 2 employs a structural analog, mifepristone, as the internal standard.
Disclaimer: The data presented below is derived from two separate studies with different analytical methodologies and instrumentation. Therefore, a direct comparison should be made with caution.
Table 1: Method Performance with this compound as Internal Standard [1][2]
| Parameter | Ciclesonide | des-Ciclesonide |
| Linearity Range (pg/mL) | 1 - 500 | 1 - 500 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 1 | 1 |
| Intra-assay Precision (%CV) | ≤ 8.1 | ≤ 6.2 |
| Inter-assay Precision (%CV) | ≤ 9.6 | ≤ 6.3 |
| Intra-assay Accuracy (%Bias) | -6.7 to 9.7 | -2.7 to 4.0 |
| Inter-assay Accuracy (%Bias) | -4.0 to 0.3 | -0.7 to 0.3 |
| Mean Extraction Recovery (%) | 85.9 | 84.2 |
Table 2: Method Performance with Mifepristone as Internal Standard
| Parameter | Ciclesonide | des-Ciclesonide |
| Linearity Range (pg/mL) | 10 - 10,000 | 10 - 10,000 |
| Correlation Coefficient (r) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 10 | 10 |
| Intra-day Precision (%RSD) | < 15 | < 15 |
| Inter-day Precision (%RSD) | < 15 | < 15 |
| Accuracy (RE%) | Within ±15 | Within ±15 |
| Mean Extraction Recovery (%) | > 80 | > 80 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following are the experimental protocols for the two methods cited above.
Method 1: LC-APPI-MS/MS with this compound Internal Standard[1][2]
-
Sample Preparation:
-
To 0.500 mL of human serum, add the internal standard solution (CIC-d11 and des-CIC-d11).
-
Perform liquid-liquid extraction with 1-chlorobutane.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
Run Time: 4.7 minutes.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with an Atmospheric Pressure Photoionization (APPI) source.
-
Ionization Mode: Negative.
-
Monitored Transitions: Specific precursor-to-product ion transitions for ciclesonide, des-ciclesonide, CIC-d11, and des-CIC-d11.
-
Method 2: LC-APCI-MS/MS with Mifepristone Internal Standard
-
Sample Preparation:
-
To human plasma, add the internal standard solution (mifepristone).
-
Perform liquid-liquid extraction with methyl tert-butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: C18 column.
-
Mobile Phase: A linear gradient of 0.1% formic acid in water and methanol.
-
Flow Rate: Not specified.
-
Injection Volume: Not specified.
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source.
-
Ionization Mode: Positive.
-
Monitored Transitions: Specific precursor-to-product ion transitions for ciclesonide, des-ciclesonide, and mifepristone.
-
Visualizations
To further elucidate the context of ciclesonide analysis, the following diagrams illustrate the drug's signaling pathway and a typical experimental workflow.
Caption: Ciclesonide Signaling Pathway.
Caption: Bioanalytical Experimental Workflow.
References
A Comparative Guide to the Cross-Validation of Ciclesonide Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bioanalytical methods for the quantification of ciclesonide (B122086) and its active metabolite, des-ciclesonide (des-CIC), in biological matrices. The information presented is based on published experimental data and regulatory guidelines, offering a resource for researchers in drug development and bioanalysis.
Ciclesonide is a corticosteroid prodrug used in the treatment of asthma and allergic rhinitis.[1][2] Following administration, it is converted by intracellular esterases to its pharmacologically active metabolite, des-ciclesonide.[1] Accurate and reliable bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies. When different bioanalytical methods are used within a study or across different studies, cross-validation is essential to ensure the consistency and reliability of the data.[3][4]
Comparison of Ciclesonide Bioanalytical Method Performance
The following table summarizes the performance of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ciclesonide and des-ciclesonide in human plasma or serum.
| Method Reference | Analyte(s) | LLOQ (pg/mL) | Linearity Range (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Ionization |
| Method 1 (LC-APPI-MS/MS) [5][6] | Ciclesonide & des-Ciclesonide | 1 | 1 - 500 | < 9.6 | < 9.6 | ± 4.0 | APPI |
| Method 2 (LC-APCI-MS/MS) [7] | Ciclesonide & des-Ciclesonide | 10 | 10 - 10,000 | < 10.2 | < 12.1 | -5.7 to 7.8 | APCI |
| Method 3 (HPLC-MS/MS with APPI) [8] | Ciclesonide & des-Ciclesonide | 10 | 10 - 1000 | Not Reported | Not Reported | Not Reported | APPI |
Key Observations:
-
Sensitivity: The LC-APPI-MS/MS method demonstrates superior sensitivity with a lower limit of quantification (LLOQ) of 1 pg/mL, a tenfold improvement over other reported methods.[5][6] This enhanced sensitivity is critical for accurately characterizing the pharmacokinetic profiles of ciclesonide and des-ciclesonide, especially in studies involving low doses.
-
Ionization Technique: The use of Atmospheric Pressure Photoionization (APPI) appears to be a key factor in achieving higher sensitivity for ciclesonide and des-ciclesonide analysis.[5][6]
-
Linearity: All listed methods exhibit a wide linear range, suitable for pharmacokinetic studies.
Experimental Protocols
The following is a representative experimental protocol for the simultaneous determination of ciclesonide and des-ciclesonide in human serum by LC-MS/MS, based on published methods.[5][6][7]
1. Sample Preparation:
-
Spiking: To a 0.5 mL aliquot of human serum, add the internal standards (e.g., CIC-d11 and des-CIC-d11).
-
Extraction: Perform a liquid-liquid extraction with 1-chlorobutane (B31608) or methyl tert-butyl ether.
-
Centrifugation: Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in the mobile phase.
2. LC-MS/MS Analysis:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
3. Method Validation:
The method should be fully validated according to the guidelines of regulatory agencies such as the FDA and EMA.[3][4][10][11][12] Validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Recovery
-
Matrix Effect
-
Stability (freeze-thaw, short-term, long-term, and post-preparative)
Experimental Workflow
The following diagram illustrates a typical workflow for the bioanalytical determination of ciclesonide and des-ciclesonide.
Caption: A typical workflow for the bioanalytical determination of ciclesonide.
Cross-Validation Considerations
When transferring a validated bioanalytical method to another laboratory or when different methods are used in a single study, cross-validation is mandatory to ensure the integrity of the data.[4] This process involves a comparison of the validation parameters of the different methods. Key aspects to consider during cross-validation include:
-
A Comparison of Quality Control (QC) Samples: QC samples at low, medium, and high concentrations should be analyzed by both methods, and the results should be within acceptable limits of agreement.
-
Analysis of Incurred Samples: A subset of study samples should be re-analyzed with the alternative method to confirm the original results.
-
Documentation: All cross-validation activities, including the acceptance criteria, should be pre-defined and thoroughly documented.
By adhering to rigorous validation and cross-validation procedures, researchers can ensure the generation of reliable and consistent bioanalytical data for ciclesonide and its active metabolite, which is fundamental for the successful development of new drug products.
References
- 1. Metabolism of ciclesonide in the upper and lower airways: review of available data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ciclesonide versus other inhaled steroids for chronic asthma in children and adults - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontagelab.com [frontagelab.com]
- 7. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ejpmr.com [ejpmr.com]
- 10. ema.europa.eu [ema.europa.eu]
- 11. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Navigating the Nuances of Ciclesonide Quantification: A Comparative Guide to Inter-laboratory Performance Using Ciclesonide-d11 and Alternative Internal Standards
The use of a stable isotope-labeled internal standard, such as Ciclesonide-d11, is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). It closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and variations in instrument response, thereby enhancing accuracy and precision. This guide delves into the performance of a highly sensitive LC-MS/MS method utilizing this compound and compares it with a method employing an alternative structural analog, mifepristone (B1683876), as an internal standard.
Performance Comparison of Ciclesonide (B122086) Quantification Methods
The following tables summarize the quantitative performance of two distinct LC-MS/MS methods for the determination of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in human plasma/serum.
Table 1: Method Performance with this compound as Internal Standard
| Parameter | Ciclesonide | des-CIC | Reference |
| Linearity Range (pg/mL) | 1 - 500 | 1 - 500 | [1] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 1 | 1 | [1] |
| Intra-assay Precision (%CV) | ≤ 8.1 | ≤ 6.2 | [1] |
| Inter-assay Precision (%CV) | ≤ 9.6 | ≤ 6.3 | [1] |
| Intra-assay Accuracy (%Bias) | -6.7 to 9.7 | -2.7 to 4.0 | [1] |
| Inter-assay Accuracy (%Bias) | -4.0 to 0.3 | -0.7 to 0.3 | [1] |
Table 2: Method Performance with Mifepristone as Internal Standard
| Parameter | Ciclesonide | des-CIC | Reference |
| Linearity Range (pg/mL) | 10 - 10,000 | 10 - 10,000 | [2] |
| Correlation Coefficient (r) | > 0.99 | > 0.99 | [2] |
| Lower Limit of Quantification (LLOQ) (pg/mL) | 10 | 10 | [2] |
| Intra-day Precision (%RSD) | 3.1 - 8.5 | 4.2 - 9.8 | [2] |
| Inter-day Precision (%RSD) | 5.4 - 11.2 | 6.8 - 12.5 | [2] |
| Accuracy (RE%) | -5.8 to 7.2 | -8.1 to 9.5 | [2] |
| Extraction Recovery (%) | 85.6 - 92.3 | 81.7 - 88.5 | [2] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for replicating results and assessing potential sources of variability.
Method 1: Ultrasensitive Quantification using this compound Internal Standard[1]
This method demonstrates exceptional sensitivity, which is critical for studies involving low-dose administration of ciclesonide.
-
Sample Preparation:
-
To 0.500 mL of human serum, add the internal standard solution (this compound and des-CIC-d11).
-
Perform liquid-liquid extraction with 1-chlorobutane.
-
Evaporate the organic layer to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water containing a suitable modifier.
-
Flow Rate: Optimized for separation and peak shape.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Photoionization (APPI).
-
Detection: Tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode.
-
Transitions: Specific precursor-to-product ion transitions are monitored for ciclesonide, des-CIC, and their deuterated internal standards.
-
Method 2: Quantification using Mifepristone as Internal Standard[2]
This method provides a robust alternative for ciclesonide quantification, though with a higher limit of quantification compared to the this compound method.
-
Sample Preparation:
-
To human plasma, add mifepristone as the internal standard.
-
Perform liquid-liquid extraction using methyl tert-butyl ether.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Liquid Chromatography:
-
Column: A C18 column.
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
-
Flow Rate: Maintained at a constant rate for consistent chromatography.
-
-
Mass Spectrometry:
-
Ionization: Atmospheric Pressure Chemical Ionization (APCI) in the positive ion mode.
-
Detection: MS/MS analysis using Selective Reaction Monitoring (SRM).
-
Transitions: Monitoring specific ion transitions for ciclesonide, des-CIC, and mifepristone.
-
Experimental Workflow and Signaling Pathways
To visually represent the analytical process, the following diagrams illustrate the key steps and relationships.
Caption: Experimental workflow for Ciclesonide quantification.
Caption: Ciclesonide activation signaling pathway.
Discussion on Inter-laboratory Variability
While this guide presents data from well-validated, single-laboratory studies, it is crucial to acknowledge the potential for inter-laboratory variability when these methods are implemented in different settings. Factors that can contribute to such variability include:
-
Differences in instrumentation: Variations in LC pumps, columns from different batches, and mass spectrometer sensitivity and tuning can all impact results.
-
Analyst proficiency: The experience and technique of the laboratory personnel performing the assay can introduce variability.
-
Reagent and standard quality: Differences in the purity of analytical standards, internal standards, and solvents can affect accuracy.
-
Environmental conditions: Laboratory temperature and humidity can influence instrument performance.
To mitigate inter-laboratory variability, a robust method validation protocol is essential, as outlined by regulatory agencies. When a method is transferred between laboratories, a cross-validation study should be performed. This typically involves analyzing the same set of quality control samples in both laboratories and comparing the results to ensure that the method performs consistently. The absence of published multi-center studies for ciclesonide quantification highlights the importance for individual organizations to conduct thorough internal and external validation exercises when establishing or transferring these analytical methods.
References
- 1. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of ciclesonide and its active metabolite desisobutyryl-ciclesonide in human plasma by LC-APCI-MS/MS: application to pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Ciclesonide Bioanalysis: A Comparative Guide to Deuterated Internal Standards
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of ciclesonide (B122086), the choice of an internal standard is a critical decision that profoundly impacts data accuracy and reliability. This guide provides a comprehensive comparison between the use of a deuterated internal standard and other alternatives for ciclesonide analysis, supported by established analytical principles and published data.
In the realm of liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a technique prized for its sensitivity and selectivity, the internal standard plays a pivotal role.[1][2] It is introduced into samples at a known concentration before sample processing to correct for variations in sample preparation, injection volume, and instrument response.[2] While various compounds can serve as internal standards, stable isotope-labeled (e.g., deuterated) analogues of the analyte are widely regarded as the "gold standard".[3] This guide will elucidate the distinct advantages of employing a deuterated internal standard in the analysis of the inhaled corticosteroid, ciclesonide.
Mitigating Matrix Effects: The Primary Advantage
Biological matrices such as plasma, serum, and urine are complex mixtures containing numerous endogenous components.[1][4] During LC-MS/MS analysis, these co-eluting matrix components can interfere with the ionization of the target analyte, a phenomenon known as the "matrix effect".[1][4][5] This can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise quantification.[1][4]
A deuterated internal standard, being chemically identical to ciclesonide, exhibits virtually the same physicochemical properties.[3] This ensures that it co-elutes with the analyte from the liquid chromatography column and experiences the same degree of matrix effect.[2][3][6][7][8] By tracking the signal of the deuterated standard, analysts can effectively normalize the signal of the native ciclesonide, thereby compensating for any ionization variability.[9]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The superiority of a deuterated internal standard over a non-deuterated analogue (often a structurally similar molecule) is evident across several key performance parameters.
| Performance Parameter | Deuterated Internal Standard (e.g., Ciclesonide-d11) | Non-Deuterated Internal Standard (Structural Analogue) | Rationale for Superiority |
| Chromatographic Co-elution | Nearly identical retention time to the analyte.[2][3] | Retention time may differ significantly from the analyte.[3] | Co-elution is crucial for the effective compensation of matrix effects at the precise moment the analyte is being ionized.[3][8] |
| Matrix Effect Compensation | High and effective due to identical physicochemical properties and co-elution.[3][9] | Variable and often incomplete as the analogue may experience different ionization suppression or enhancement.[1][3] | The deuterated standard acts as a true proxy for the analyte's behavior in the ion source. |
| Extraction Recovery | Identical to the analyte, providing accurate correction for losses during sample preparation.[2][3] | May differ from the analyte, leading to inaccurate correction. | Similar chemical structures ensure they behave identically during extraction procedures. |
| Accuracy and Precision | High accuracy and precision (low coefficient of variation, CV%).[9][10] | Can lead to lower accuracy and higher variability in results.[11] | By minimizing the impact of analytical variability, the final calculated concentration is more reliable. |
| Method Robustness | Enhances the ruggedness and reliability of the analytical method.[2] | Methods may be more susceptible to variations in matrix lots and experimental conditions. | Consistent performance across different sample matrices is a hallmark of methods using deuterated standards. |
Experimental Protocol: Ciclesonide and Des-ciclesonide Analysis in Human Serum
The following is a representative experimental protocol for the simultaneous determination of ciclesonide (CIC) and its active metabolite, desisobutyryl-ciclesonide (B8069184) (des-CIC), in human serum using deuterated internal standards. This protocol is based on established methodologies.[10]
1. Sample Preparation:
-
To a 0.500 mL aliquot of human serum, add the deuterated internal standards, CIC-d11 and des-CIC-d11.
-
Perform a liquid-liquid extraction by adding 1-chlorobutane.
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a reversed-phase liquid chromatography system to separate the analytes from matrix components.
-
Mass Spectrometry: Utilize a tandem mass spectrometer with an atmospheric pressure photoionization (APPI) source for sensitive and selective detection.
-
Quantification: Monitor the specific precursor-to-product ion transitions for ciclesonide, des-ciclesonide, and their respective deuterated internal standards. The ratio of the peak area of the analyte to that of its corresponding internal standard is used to calculate the concentration against a calibration curve.
Visualizing the Workflow and Rationale
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict the experimental workflow and the logical advantages of using a deuterated internal standard.
Caption: Experimental workflow for Ciclesonide analysis.
Caption: Advantage of a deuterated internal standard.
Conclusion
For the bioanalysis of ciclesonide and its metabolites, the use of a deuterated internal standard is unequivocally the superior choice. Its ability to mimic the analyte throughout the analytical process provides the most effective compensation for matrix effects and other sources of variability.[3] This ultimately leads to more accurate, precise, and reliable data, which is paramount in research, clinical, and drug development settings. While the initial cost of a deuterated standard may be higher than a structural analogue, the enhanced data quality and method robustness justify the investment.
References
- 1. eijppr.com [eijppr.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. texilajournal.com [texilajournal.com]
- 7. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
Ciclesonide-d11 vs. 13C-labeled Ciclesonide: A Comparative Guide for Internal Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative bioanalytical methods. For the analysis of the inhaled corticosteroid ciclesonide (B122086), stable isotope-labeled analogs are the preferred choice to ensure accuracy and precision in complex biological matrices. This guide provides an objective comparison between two common isotopic labeling approaches: deuterium (B1214612) labeling (Ciclesonide-d11) and carbon-13 labeling (13C-labeled Ciclesonide). This comparison is supported by experimental data for this compound and established principles of isotope dilution mass spectrometry for the projected performance of 13C-labeled Ciclesonide.
Executive Summary
While both this compound and 13C-labeled Ciclesonide can serve as effective internal standards, 13C-labeled Ciclesonide is projected to offer superior performance, particularly in terms of chromatographic co-elution and isotopic stability. This leads to more accurate and precise quantification by minimizing variability arising from matrix effects and potential isotope exchange. This compound has been successfully utilized in validated, highly sensitive bioanalytical methods; however, the inherent properties of 13C-labeling provide a greater degree of confidence in the integrity of the analytical results. The choice between the two will ultimately depend on the specific requirements of the assay, including desired level of accuracy, cost considerations, and availability of the standards.
Data Presentation: Performance Characteristics
The following tables summarize the validated performance data for a bioanalytical method using this compound and the expected performance for a method utilizing a 13C-labeled Ciclesonide internal standard. The data for this compound is derived from a published ultrasensitive LC-APPI-MS/MS method for the simultaneous determination of ciclesonide and its active metabolite in human serum[1][2]. The projected data for 13C-labeled Ciclesonide is based on the well-documented advantages of 13C-labeled standards in minimizing isotopic effects[3][4][5].
Table 1: Bioanalytical Method Performance using this compound Internal Standard
| Parameter | Performance Metric |
| Linearity (r²) | > 0.99 |
| Inter-assay Precision (% CV) | ≤ 9.6% |
| Inter-assay Accuracy (% Bias) | ± 4.0% |
| Extraction Recovery | ~85% |
| Chromatographic Shift | Potential for slight shift relative to analyte |
| Isotopic Stability | Generally stable, but potential for back-exchange in certain conditions |
Table 2: Projected Bioanalytical Method Performance using 13C-labeled Ciclesonide Internal Standard
| Parameter | Expected Performance Metric | Rationale |
| Linearity (r²) | > 0.99 | Similar to deuterated standard. |
| Inter-assay Precision (% CV) | Potentially < 9.6% | Improved compensation for matrix effects due to co-elution. |
| Inter-assay Accuracy (% Bias) | Potentially < ± 4.0% | Minimized differential matrix effects lead to higher accuracy. |
| Extraction Recovery | ~85% | Recovery is primarily dependent on the chemical properties of the molecule, which are nearly identical. |
| Chromatographic Co-elution | Excellent (co-elutes with analyte) | The C-H and C-C bond properties are nearly identical, preventing chromatographic separation. |
| Isotopic Stability | High | 13C atoms are integrated into the carbon skeleton and are not susceptible to exchange. |
Experimental Protocols
A detailed methodology for a validated ultrasensitive LC-APPI-MS/MS method for the determination of ciclesonide in human serum using this compound as an internal standard is provided below. A similar protocol would be employed for a 13C-labeled Ciclesonide internal standard, with adjustments to the mass transitions monitored.
Sample Preparation (Liquid-Liquid Extraction)
-
To 0.500 mL of human serum, add 20 µL of the internal standard working solution (this compound or 13C-labeled Ciclesonide).
-
Vortex mix for approximately 15 seconds.
-
Add 0.50 mL of 200 mmol/L ammonium (B1175870) acetate (B1210297) solution and briefly mix.
-
Add 2.0 mL of 1-chlorobutane (B31608) to extract the analytes.
-
Vortex mix for 5 minutes, followed by centrifugation at 12,000 x g for 5 minutes.
-
Freeze the aqueous (lower) phase in a dry-ice/acetone bath.
-
Decant the organic (upper) phase into a clean glass tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of methanol (B129727) and water containing a suitable modifier (e.g., 0.1% formic acid).
-
Flow Rate: As optimized for the specific column and system.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry:
-
Ionization Source: Atmospheric Pressure Photoionization (APPI) or Electrospray Ionization (ESI), operated in positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ciclesonide: Monitor the transition from the precursor ion (e.g., m/z 541.3) to a specific product ion.
-
This compound: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 552.3 to a specific product ion).
-
13C-labeled Ciclesonide: Monitor the corresponding mass-shifted precursor to product ion transition (e.g., m/z 544.3 for a +3 Da shift, depending on the number of 13C labels).
-
-
Quantification: The concentration of ciclesonide is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
-
Mandatory Visualization
Caption: Experimental workflow for the bioanalysis of ciclesonide.
Caption: Ciclesonide's mechanism of action via the glucocorticoid receptor pathway.
Conclusion and Recommendation
For routine bioanalysis, a validated method using this compound can provide reliable and sensitive quantification of ciclesonide. The existing literature demonstrates its successful application in clinical pharmacokinetic studies. However, for assays demanding the highest level of accuracy and for mitigating risks associated with matrix effects and isotopic instability, 13C-labeled Ciclesonide is the superior choice.
The key advantages of 13C-labeled internal standards include:
-
Identical Chromatographic Behavior: 13C-labeled standards co-elute perfectly with the unlabeled analyte, ensuring that both experience the same matrix effects at the time of ionization. This leads to more effective compensation and improved precision. Deuterated standards can sometimes exhibit a slight chromatographic shift, which may lead to differential matrix effects and a reduction in accuracy.
-
Greater Isotopic Stability: The 13C label is incorporated into the carbon backbone of the molecule and is not susceptible to back-exchange with protons from the sample matrix or solvent. Deuterium labels, particularly if located at exchangeable positions, can be prone to this phenomenon, which would compromise the integrity of the internal standard.
References
- 1. An Ultrasensitive LC-APPI-MS/MS Method for Simultaneous Determination of Ciclesonide and Active Metabolite Desisobutyryl-Ciclesonide in Human Serum and Its Application to a Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontagelab.com [frontagelab.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: Ciclesonide-d11 and its Deuterated Peers in Bioanalytical Assays
A Comparative Guide for Researchers in Drug Development
The accurate quantification of ciclesonide (B122086), a widely used inhaled corticosteroid, and its active metabolite, desisobutyryl-ciclesonide, in biological matrices is paramount for pharmacokinetic and toxicokinetic studies. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS), where the use of a stable isotope-labeled internal standard is crucial for achieving reliable and reproducible results. Ciclesonide-d11 has emerged as a primary choice for this purpose. This guide provides a comprehensive comparison of the performance of this compound against other potential deuterated internal standards, namely Budesonide-d8 and Fluticasone-d3, backed by experimental data to aid researchers in selecting the most appropriate internal standard for their bioanalytical needs.
This compound: The Benchmark Internal Standard
This compound is a deuterated analog of ciclesonide that serves as an excellent internal standard due to its chemical and physical similarities to the analyte, ensuring it effectively tracks and corrects for variability during sample preparation and analysis.
An ultrasensitive LC-APPI-MS/MS (Liquid Chromatography-Atmospheric Pressure Photoionization-Tandem Mass Spectrometry) method has been validated for the simultaneous determination of ciclesonide and its active metabolite, desisobutyryl-ciclesonide, in human serum using this compound and desisobutyryl-ciclesonide-d11 as internal standards[1]. The performance of this method is summarized in the table below.
Table 1: Performance Evaluation of a Bioanalytical Method Using this compound in Human Serum [1]
| Parameter | Ciclesonide | Desisobutyryl-ciclesonide |
| Linearity Range | 1 - 500 pg/mL | 1 - 500 pg/mL |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 pg/mL | 1 pg/mL |
| Inter-assay Precision (%CV) | ≤ 9.6% | ≤ 9.6% |
| Inter-assay Accuracy (%Bias) | ± 4.0% | ± 4.0% |
| Extraction Recovery | ~85% | ~85% |
| Bench-top Stability (24h at RT) | Stable | Stable |
| Freeze-Thaw Stability (3 cycles) | Stable | Stable |
| Long-term Stability (-20°C & -70°C) | Up to 706 days | Up to 706 days |
The data clearly demonstrates the robustness and reliability of using this compound as an internal standard, enabling high sensitivity and accuracy in the quantification of ciclesonide and its metabolite.
Alternative Deuterated Internal Standards: A Comparative Overview
While this compound is a highly effective internal standard, other deuterated corticosteroids, such as Budesonide-d8 and Fluticasone-d3, are often used in bioanalytical methods for their respective parent drugs and can be considered as potential alternatives for ciclesonide analysis, particularly in methods aiming to quantify multiple corticosteroids simultaneously.
Budesonide-d8
Budesonide-d8 has been successfully employed as an internal standard for the quantification of budesonide (B1683875) in various biological matrices. A validated LC-ESI-MS/MS method for budesonide in human plasma using Budesonide-d8 demonstrated excellent performance characteristics[2].
Fluticasone-d3
Similarly, Fluticasone-d3 is a commonly used internal standard for the analysis of fluticasone (B1203827) propionate (B1217596). A highly sensitive LC-MS/MS method for fluticasone propionate in human plasma has been validated using Fluticasone-d3 as the internal standard.
The following table summarizes the performance of bioanalytical methods using these alternative deuterated internal standards.
Table 2: Performance of Bioanalytical Methods Using Alternative Deuterated Internal Standards
| Internal Standard | Analyte | Biological Matrix | Linearity Range | LLOQ | Inter-assay Precision (%CV) | Inter-assay Accuracy (%Bias) |
| Budesonide-d8 [2] | Budesonide | Human Plasma | 10 - 1200 pg/mL | 10 pg/mL | Not explicitly stated | Not explicitly stated |
| Fluticasone-d3 | Fluticasone Propionate | Human Plasma | 0.2 - 120 pg/mL | 0.2 pg/mL | Within ±15% | Within ±15% |
While direct comparative data for the use of Budesonide-d8 and Fluticasone-d3 in ciclesonide analysis is limited, the data presented in Table 2 showcases their suitability as internal standards for corticosteroid analysis, achieving low limits of quantification and high accuracy. The choice of an alternative internal standard would necessitate a thorough method validation to ensure it adequately corrects for any analytical variability specific to ciclesonide.
Experimental Protocols
Method for Ciclesonide and Desisobutyryl-ciclesonide in Human Serum using this compound[1]
-
Sample Preparation: Serum samples (0.500 mL) were extracted with 1-chlorobutane.
-
Internal Standards: this compound and desisobutyryl-ciclesonide-d11 were used.
-
Chromatography: Reversed-phase liquid chromatography.
-
Detection: Atmospheric Pressure Photoionization-Tandem Mass Spectrometry (LC-APPI-MS/MS).
-
Analysis Time: 4.7 minutes per injection.
Method for Budesonide in Human Plasma using Budesonide-d8
-
Sample Preparation: Plasma samples (0.2 mL) were diluted with water and subjected to solid-phase extraction.
-
Internal Standard: Budesonide-d8.
-
Chromatography: Reversed-phase chromatography on an InertSustain AQ-C18 HP column with gradient elution.
-
Detection: Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).
Method for Fluticasone Propionate in Human Plasma using Fluticasone-d3
-
Sample Preparation: Specific extraction details were not provided in the abstract.
-
Internal Standard: Fluticasone propionate-d3.
-
Chromatography: Liquid Chromatography.
-
Detection: Tandem Mass Spectrometry (LC-MS/MS).
Visualizing the Workflow and Logic
To better understand the experimental process and the role of the internal standard, the following diagrams have been generated.
References
Safety Operating Guide
Safe Disposal of Ciclesonide-d11: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of Ciclesonide-d11 is critical to ensure laboratory safety and environmental protection. Ciclesonide is suspected of damaging fertility or the unborn child and may cause damage to organs through prolonged or repeated exposure.[1][2] Furthermore, it is classified as hazardous to water, with the potential for long-lasting harmful effects on aquatic life.[2] Therefore, strict adherence to established disposal protocols is essential.
This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound waste in a laboratory setting.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye/face protection.[1] All handling of this compound should be conducted in a well-ventilated area, preferably within a laboratory hood, to avoid inhalation of dust or aerosols.[3]
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions.
-
Segregate this compound waste from non-hazardous laboratory trash.
-
-
Containerization:
-
Place solid this compound waste into a designated, properly labeled, and sealable hazardous waste container.[4]
-
Collect liquid waste containing this compound in a compatible, leak-proof container.[4] Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Do not mix this compound waste with incompatible materials.[4]
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash. [1][2] Discharge into sewer systems or the environment must be strictly avoided.[1][2]
-
Arrange for the collection and disposal of the this compound waste through a licensed chemical destruction plant or a certified hazardous waste disposal service.[1]
-
The recommended method of disposal is controlled incineration with flue gas scrubbing.[1]
-
Follow all local, regional, and national regulations for hazardous waste disposal.[3]
-
-
Decontamination:
-
Decontaminate any surfaces or equipment that have come into contact with this compound by scrubbing with alcohol.[6]
-
Dispose of all cleaning materials as hazardous waste in the designated this compound waste container.
-
Disposal of Empty Containers
Empty containers that previously held this compound should be treated as hazardous waste unless properly decontaminated. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or through controlled incineration where permissible.[1]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ciclesonide-d11
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Ciclesonide-d11, a deuterated corticosteroid, to ensure the safety of laboratory personnel and the environment. Researchers, scientists, and drug development professionals must adhere to these guidelines to mitigate risks associated with this potent pharmaceutical compound.
This compound, as a derivative of a corticosteroid, is classified as a potent compound. The parent compound, Ciclesonide, is recognized as a reproductive toxin and can cause organ damage through prolonged or repeated exposure. Due to its inherent toxicity, stringent safety measures are imperative during all stages of handling, from receipt to disposal.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves (double-gloving recommended)- Lab coat- Safety glasses |
| Weighing and Aliquoting (in a ventilated enclosure) | - Nitrile gloves (double-gloving)- Disposable gown with elastic cuffs- Safety glasses with side shields or goggles- N95 respirator |
| Solution Preparation and Handling | - Nitrile gloves (double-gloving)- Lab coat or disposable gown- Safety glasses with side shields or goggles |
| Waste Disposal | - Nitrile gloves (double-gloving)- Lab coat or disposable gown- Safety glasses with side shields or goggles |
| Spill Cleanup | - Nitrile gloves (double-gloving)- Disposable gown with elastic cuffs- Safety goggles- N95 respirator- Shoe covers |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize the risk of exposure. The following step-by-step operational plan must be followed.
Receiving and Storage
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear single-use nitrile gloves and a lab coat during unpacking.
-
Verify the container label and integrity.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials.
Weighing and Aliquoting
-
All weighing and aliquoting of solid this compound must be performed in a certified chemical fume hood or a ventilated balance enclosure to prevent inhalation of airborne particles.
-
Before starting, decontaminate the work surface.
-
Wear double nitrile gloves, a disposable gown, and an N95 respirator.
-
Use dedicated spatulas and weighing boats.
-
Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) after use.
Solution Preparation
-
Prepare solutions in a chemical fume hood.
-
Wear double nitrile gloves, a lab coat, and safety glasses.
-
Add the solvent to the solid this compound slowly to avoid splashing.
-
Ensure the container is securely capped after preparation.
Spill Management
-
In the event of a spill, evacuate the immediate area.
-
Assemble a spill kit containing absorbent materials, appropriate cleaning solvents, and waste disposal bags.
-
Don the appropriate PPE, including double gloves, a disposable gown, goggles, and an N95 respirator.
-
Cover the spill with absorbent material, working from the outside in.
-
Clean the area with a suitable solvent and dispose of all contaminated materials as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, gowns, weighing papers, and used containers, must be collected in a dedicated, clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. Do not dispose of liquid waste down the drain.
-
Waste Segregation: Segregate this compound waste from other laboratory waste streams.
-
Disposal Procedure: All this compound waste must be disposed of through a licensed hazardous waste disposal service, following all local, state, and federal regulations.
Safe Handling Workflow
The following diagram illustrates the key stages and safety precautions for the entire lifecycle of handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
